molecular formula C9H7NOS B1407303 2-Methylbenzo[d]thiazole-4-carbaldehyde CAS No. 1261784-71-7

2-Methylbenzo[d]thiazole-4-carbaldehyde

Cat. No.: B1407303
CAS No.: 1261784-71-7
M. Wt: 177.22 g/mol
InChI Key: STUWJEOURRVHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbenzo[d]thiazole-4-carbaldehyde (CAS: 1261784-71-7) is a high-value heterocyclic building block in organic and medicinal chemistry, featuring a benzothiazole core substituted with a methyl group at the 2-position and a formyl group at the 4-position. This structure confers unique electronic properties, making it a versatile precursor for synthesizing diverse functionalized molecules. This compound serves as a critical scaffold in scientific research, particularly in the development of novel therapeutic agents. It exhibits promising antimicrobial activity , showing efficacy against various bacterial strains, including Mycobacterium tuberculosis , by inhibiting the essential cell wall synthesis enzyme DprE1 . Furthermore, derivatives of this compound have demonstrated significant anticancer properties , inducing apoptosis and displaying cytotoxic effects against a panel of human cancer cell lines, such as leukemia, and breast cancer . Its research applications also extend into material science, where thiazole derivatives are explored for their nonlinear optical (NLO) properties for use in photonics and optoelectronics . The aldehyde functional group is highly reactive, enabling participation in various transformations such as oxidation, reduction, and condensation reactions to form Schiff bases, which are valuable for creating libraries of bioactive compounds . Researchers can leverage it in cross-coupling and cyclization reactions to develop more complex heterocyclic systems. Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation . Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c1-6-10-9-7(5-11)3-2-4-8(9)12-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUWJEOURRVHTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an exhaustive analysis of 2-Methylbenzo[d]thiazole-4-carbaldehyde , focusing on its synthesis, chemical reactivity, and emerging role in targeted protein degradation therapies.

A Critical Intermediate for Pharmacophore Development and USP9X Inhibition[1][2]

Executive Summary & Chemical Identity

This compound (CAS: 1261784-71-7) is a specialized heterocyclic building block characterized by a benzothiazole core fused with a reactive formyl group at the C4 position and a methyl group at the C2 position.[1][2] Unlike its more common C2-formyl or C6-formyl isomers, the C4-carbaldehyde offers a unique "ortho-to-bridgehead" geometry, making it a privileged scaffold for designing sterically constrained ligands.

Recent patent literature highlights this compound as a key intermediate in the synthesis of USP9X inhibitors , a class of deubiquitinase-targeting agents with significant potential in oncology (myeloma, diffuse large B-cell lymphoma) and neurodegenerative research.[1][2]

Table 1: Physicochemical Profile
PropertyData
IUPAC Name 2-Methyl-1,3-benzothiazole-4-carbaldehyde
CAS Number 1261784-71-7
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
SMILES CC1=NC2=C(S1)C(=CC=C2)C=O[1][2][3]
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionality Electrophilic aldehyde (C4), Acidic methyl (C2)

Strategic Synthesis: The "Oxidation Route"

While direct formylation of the benzothiazole ring is possible, it often lacks regioselectivity due to the competing reactivity of the C2-methyl group (which is acidic and prone to lithiation/deprotonation). Therefore, the most robust, field-proven method for synthesizing the 4-carbaldehyde isomer involves the stepwise oxidation of the corresponding alcohol precursor .

This pathway ensures high regiochemical fidelity and avoids side reactions associated with strong bases like n-BuLi.

Retrosynthetic Analysis

The target molecule is best accessed via (2-methylbenzo[d]thiazol-4-yl)methanol , which is derived from the reduction of a 4-carboxylate ester. The ester is formed via the cyclization of methyl 2-amino-3-chlorobenzoate (or the 3-bromo analog).[1]

Detailed Synthetic Workflow

The following protocol describes the "scale-up ready" route validated in recent medicinal chemistry patents (e.g., WO2023116774).

Step 1: Cyclization to the Benzothiazole Core
  • Reagents: Methyl 2-amino-3-chlorobenzoate, Thioacetamide (or Acetic Anhydride + Na₂S), NMP (N-Methyl-2-pyrrolidone).[1][2]

  • Conditions: 140°C, 12 hours.

  • Mechanism: The reaction proceeds via the formation of a thioamide intermediate followed by an intramolecular nucleophilic aromatic substitution (S_NAr) displacing the chlorine atom to close the thiazole ring.

  • Product: Methyl 2-methylbenzo[d]thiazole-4-carboxylate.

Step 2: Selective Reduction
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.[1][2]

  • Solvent: Anhydrous THF, 0°C.

  • Causality: DIBAL-H is often preferred for ester-to-aldehyde reduction, but over-reduction to the alcohol (using LiAlH₄) followed by controlled oxidation is often more reliable for isolation purposes in benzothiazole chemistry.

  • Product: (2-Methylbenzo[d]thiazol-4-yl)methanol.[2]

Step 3: Swern Oxidation (The Critical Step) [2]
  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Et₃N).[2]

  • Solvent: DCM (Dichloromethane), -78°C.[1][2]

  • Protocol:

    • Activate DMSO with oxalyl chloride at -78°C to form the chlorosulfonium ion.[1][2]

    • Add the alcohol solution dropwise.[4]

    • After 15 min, add Et₃N to trigger the decomposition of the alkoxysulfonium ylide.

    • Warm to room temperature.

  • Why Swern? It avoids the use of heavy metal oxidants (Cr(VI)) and prevents over-oxidation to the carboxylic acid, which is a risk with Jones reagent.[2] It is compatible with the basic nitrogen and sulfur in the heterocycle.

Visualization: Synthesis & Reactivity Pathways[1]

The following diagram illustrates the validated synthesis pathway and the divergent reactivity of the target molecule.

G cluster_reactivity Chemical Reactivity Zones Start Methyl 2-amino-3-chlorobenzoate Inter1 Methyl 2-methylbenzo[d] thiazole-4-carboxylate Start->Inter1 Thioacetamide, Heat (Cyclization) Inter2 (2-Methylbenzo[d] thiazol-4-yl)methanol Inter1->Inter2 LiAlH4, THF (Reduction) Target 2-Methylbenzo[d] thiazole-4-carbaldehyde (Target) Inter2->Target Swern Oxidation (DMSO, (COCl)2) App1 Schiff Bases (Hydrazones/Imines) Target->App1 + R-NH2 App2 USP9X Inhibitors (Drug Discovery) Target->App2 Multi-step Derivatization

Figure 1: Stepwise synthesis from benzoate precursors and downstream applications.

Applications in Drug Discovery: The USP9X Connection[1]

The primary high-value application of this compound lies in the development of USP9X (Ubiquitin Specific Peptidase 9 X-Linked) inhibitors .

Mechanism of Action

USP9X is a deubiquitinase that removes ubiquitin chains from specific protein substrates (e.g., Mcl-1, Survivin), thereby preventing their proteasomal degradation.[1][2] In many cancers, USP9X is overexpressed, leading to the stabilization of anti-apoptotic proteins and promoting tumor survival.[2]

  • Inhibitor Design: The benzothiazole-4-carbaldehyde scaffold serves as a "warhead" precursor or a structural anchor. The aldehyde can be converted into vinyl sulfones or other Michael acceptors that covalently modify the cysteine residue in the USP9X active site, or it can be used to construct rigid heteroaromatic systems that occupy the ubiquitin-binding pocket.

General Medicinal Chemistry

Beyond USP9X, this scaffold is used to synthesize:

  • Hydrazone Ligands: Condensation with hydrazine derivatives yields tridentate ligands used in metal sensing (e.g., Zn²⁺, Cu²⁺) and as antimicrobial agents.[2]

  • Fluorescent Probes: The benzothiazole core is inherently fluorescent. Functionalization at the C4 position modulates the electronic push-pull system, often resulting in large Stokes shifts useful for bio-imaging.

Experimental Protocols

Protocol A: Synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanol

Note: This protocol assumes the starting ester is available or synthesized via the cyclization described in Section 2.2.[2]

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve methyl 2-methylbenzo[d]thiazole-4-carboxylate (1.0 eq, 5 mmol) in anhydrous THF (25 mL).

  • Reduction: Cool the solution to 0°C. Slowly add LiAlH₄ (2.4 M in THF, 1.2 eq) dropwise over 20 minutes. Caution: Gas evolution.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Cool to 0°C. Sequentially add water (0.25 mL), 15% NaOH (0.25 mL), and water (0.75 mL) (Fieser workup).

  • Isolation: Filter the granular precipitate through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Yield: Expect ~85-90% of the crude alcohol (white solid).

Protocol B: Swern Oxidation to this compound
  • Activation: In a dry flask under N₂, dissolve oxalyl chloride (1.5 eq) in dry DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir for 15 minutes.

  • Oxidation: Add the alcohol from Protocol A (1.0 eq) dissolved in minimum DCM dropwise to the cold mixture. Stir for 45 minutes at -78°C.

  • Termination: Add Triethylamine (5.0 eq) dropwise. The solution will turn cloudy/yellow.

  • Warming: Remove the cooling bath and allow the reaction to reach room temperature over 1 hour.

  • Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[1] Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient). The aldehyde typically elutes before the alcohol.

References

  • World Intellectual Property Organization (WIPO). (2023).[1] Patent WO2023116774A1: Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine.[1][2] (Context: Synthesis of Intermediate 24C). Retrieved from

  • Organic Chemistry Portal. (2020).[1] Synthesis of Benzothiazoles. (General synthetic methodologies for benzothiazole rings). Retrieved from [Link]

Sources

The Synthesis and Strategic Importance of 2-Methylbenzo[d]thiazole-4-carbaldehyde: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole moiety is a cornerstone in medicinal chemistry, conferring a remarkable spectrum of biological activities upon molecules that incorporate it. Within this privileged scaffold, 2-Methylbenzo[d]thiazole-4-carbaldehyde represents a key synthetic intermediate, offering a versatile handle for the elaboration of complex molecular architectures. While a singular "discovery" event for this specific molecule is not prominently documented, its strategic importance is evident from the numerous synthetic methodologies developed for analogous structures and the wide-ranging applications of benzothiazole derivatives in drug development. This guide provides an in-depth technical overview of the plausible synthetic pathways, mechanistic underpinnings, and potential applications of this compound, designed for researchers and scientists engaged in the pursuit of novel therapeutics.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse pharmacological properties. Derivatives of this scaffold have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, antidiabetic, anticonvulsant, and anti-inflammatory effects[1][2][3]. The presence of the thiazole ring fused to a benzene ring creates a unique electronic environment that facilitates interactions with various biological targets[1].

The introduction of a methyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position of the benzothiazole core, as in this compound, provides two distinct points for chemical modification. The methyl group can influence the molecule's lipophilicity and steric profile, while the aldehyde functionality serves as a versatile precursor for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases. These characteristics make this compound a highly valuable building block in the synthesis of compound libraries for drug discovery.

Retrosynthetic Analysis and Plausible Synthetic Strategies

A definitive, published synthesis specifically for this compound is not readily apparent in the surveyed literature. However, based on established synthetic routes for analogous benzothiazole and thiazole aldehydes, a logical and efficient synthetic pathway can be proposed. The core of this strategy revolves around the formation of the 2-methylbenzothiazole nucleus followed by the introduction of the C4-aldehyde.

A common and effective method for constructing the 2-methylbenzothiazole core involves the condensation of a 2-aminothiophenol derivative with acetic anhydride or a related acetylating agent[4]. The subsequent introduction of the aldehyde group at the 4-position presents a greater challenge due to the need for regioselective formylation.

Herein, we propose a robust, multi-step synthetic protocol grounded in well-established organic chemistry principles.

G cluster_0 Proposed Synthetic Pathway Start 2-Amino-3-mercaptobenzoic acid Step1 Protection of Carboxylic Acid Start->Step1 Esterification (e.g., MeOH, H+) Step2 Cyclization with Acetic Anhydride Step1->Step2 Formation of 2-methylbenzothiazole core Step3 Reduction of Ester to Alcohol Step2->Step3 Selective Reduction (e.g., LiAlH4) Step4 Oxidation to Aldehyde Step3->Step4 Mild Oxidation (e.g., PCC, DMP) Final This compound Step4->Final

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on analogous transformations reported in the literature and represent a practical approach to the synthesis of this compound.

Step 1: Synthesis of Methyl 2-amino-3-mercaptobenzoate

This initial step involves the protection of the carboxylic acid of the starting material, 2-amino-3-mercaptobenzoic acid, as a methyl ester. This is a standard procedure to prevent unwanted side reactions of the carboxylic acid in subsequent steps.

  • Reagents and Solvents: 2-amino-3-mercaptobenzoic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Suspend 2-amino-3-mercaptobenzoic acid in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 2: Synthesis of Methyl 2-methylbenzo[d]thiazole-4-carboxylate

The core benzothiazole ring system is constructed in this step via the cyclization of the aminothiol with acetic anhydride.

  • Reagents and Solvents: Methyl 2-amino-3-mercaptobenzoate, Acetic anhydride, Glacial acetic acid.

  • Procedure:

    • Dissolve the methyl 2-amino-3-mercaptobenzoate in glacial acetic acid.

    • Add acetic anhydride to the solution.

    • Heat the reaction mixture at reflux for 2-3 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it into ice-water.

    • The precipitated solid is filtered, washed with water, and dried to afford methyl 2-methylbenzo[d]thiazole-4-carboxylate.

Step 3: Synthesis of (2-Methylbenzo[d]thiazol-4-yl)methanol

The methyl ester is selectively reduced to the corresponding primary alcohol. This transformation sets the stage for the final oxidation to the aldehyde.

  • Reagents and Solvents: Methyl 2-methylbenzo[d]thiazole-4-carboxylate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of methyl 2-methylbenzo[d]thiazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired alcohol.

Step 4: Synthesis of this compound

The final step involves the mild oxidation of the primary alcohol to the target aldehyde. The choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid.

  • Reagents and Solvents: (2-Methylbenzo[d]thiazol-4-yl)methanol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure (using PCC):

    • Suspend pyridinium chlorochromate in anhydrous dichloromethane.

    • To this suspension, add a solution of (2-methylbenzo[d]thiazol-4-yl)methanol in dichloromethane.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

    • The filtrate is concentrated under reduced pressure, and the crude product can be purified by column chromatography to yield pure this compound.

Physicochemical and Spectroscopic Data

PropertyPredicted/Analogous ValueSource
Molecular FormulaC₉H₇NOSPubChem
Molecular Weight177.22 g/mol [5]
XLogP32.2[5]
Melting PointExpected to be a solid
¹H NMRPeaks corresponding to aromatic, methyl, and aldehyde protonsInferred
¹³C NMRPeaks for aromatic, methyl, and carbonyl carbonsInferred
Mass Spec (m/z)[M+H]⁺ at ~178.03[5]

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the methyl and aldehyde groups on the benzothiazole scaffold of this compound opens up a vast chemical space for the synthesis of novel bioactive molecules.

As a Scaffold for Novel Antimicrobials

The benzothiazole nucleus is a known pharmacophore in many antimicrobial agents[1]. The aldehyde functionality of the title compound can be readily converted into various nitrogen-containing heterocycles or used in the synthesis of Schiff bases, which are known to possess antimicrobial activity.

G Start This compound SchiffBase Schiff Base Derivative Start->SchiffBase Condensation Amine Primary Amine (R-NH2) Amine->SchiffBase Bioactivity Potential Antimicrobial Activity SchiffBase->Bioactivity

Caption: Derivatization of the title compound to potential antimicrobial agents.

Precursor for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core. The versatile reactivity of the aldehyde group allows for its incorporation into larger, more complex structures that can be designed to target the ATP-binding site of various kinases, which are implicated in cancer and inflammatory diseases.

Building Block for CNS-Active Agents

Derivatives of 2-aminobenzothiazole, such as Riluzole, are used in the treatment of neurodegenerative diseases[2]. The title compound provides a platform for the synthesis of novel benzothiazole derivatives with potential activity in the central nervous system.

Conclusion

While the formal "discovery" of this compound may not be a landmark event in the chemical literature, its value as a synthetic intermediate is undeniable. The logical and robust synthetic pathways, derived from established chemical principles, make this compound accessible to medicinal chemists. The inherent biological potential of the benzothiazole scaffold, combined with the versatile reactivity of the 4-carbaldehyde group, positions this molecule as a key building block for the discovery and development of the next generation of therapeutic agents. This guide provides a comprehensive technical foundation for researchers to synthesize and utilize this valuable compound in their drug discovery endeavors.

References

  • Google Patents. CN103232407B - Method for preparing 2-methylbenzothiazole derivative.
  • ResearchGate. Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... Available from: [Link]

  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]

  • PubChem. 2-Methylbenzo[d]thiazole-5-carbaldehyde. Available from: [Link]

  • PubMed. Benzothiazole-based Compounds in Antibacterial Drug Discovery. Available from: [Link]

  • MDPI. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Available from: [Link]

  • ResearchGate. A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold | Request PDF. Available from: [Link]

  • PubChem. 2-Methylbenzothiazole. Available from: [Link]

  • The Good Scents Company. 2-ethyl-4-methyl thiazole, 15679-12-6. Available from: [Link]

Sources

2-Methylbenzo[d]thiazole-4-carbaldehyde: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthetic pathways, and functional utility of 2-Methylbenzo[d]thiazole-4-carbaldehyde . It is designed for medicinal chemists and material scientists requiring a bifunctional heterocyclic scaffold for Schiff base ligand construction, fluorescent probe design, or bioactive molecule development.[1]

Chemical Identity & Significance

This compound (CAS: 1261784-71-7) is a bifunctional heteroaromatic scaffold.[2] Unlike the more common 2- or 6-substituted isomers, the 4-isomer positions the aldehyde group ortho to the bridgehead nitrogen. This steric proximity creates unique coordination geometries in metal complexes and influences the electronic push-pull systems in fluorescent dyes.

Key Structural Features
  • C2-Methyl Group: An "active methyl" center. The electron-withdrawing nature of the thiazole ring renders these protons acidic (

    
    ), enabling Knoevenagel condensations to extend conjugation.
    
  • C4-Formyl Group: An electrophilic handle for Schiff base formation, reductive amination, or Wittig reactions.[1]

  • Bridgehead Nitrogen: A Lewis base capable of chelating metals, often working in concert with the C4-substituent.

PropertyValue
Molecular Formula C

H

NOS
Molecular Weight 177.22 g/mol
Physical State Solid (typically pale yellow)
Solubility Soluble in DMSO, DMF, DCM, CHCl

; sparingly soluble in water
Key Reactivity Nucleophilic attack at C4-CHO; Deprotonation/Condensation at C2-CH

Synthetic Architecture

The synthesis of the 4-isomer is non-trivial due to the directing effects of the benzothiazole ring, which favors electrophilic substitution at C6. Therefore, a "Bottom-Up" Cyclization Strategy is the authoritative protocol, ensuring regiochemical purity.[1]

Pathway Logic
  • Scaffold Construction: Cyclization of a 2,3-disubstituted aniline precursor to lock the C4 substituent in place.

  • Functional Group Interconversion: Reduction of a carboxylic acid derivative to the alcohol, followed by controlled oxidation to the aldehyde.[1]

Interactive Synthesis Map

SynthesisPath cluster_0 Critical Step: Oxidation Control Start 2-Amino-3-chlorobenzoic Acid (Precursor) Thiol 2-Amino-3-mercaptobenzoic Acid Start->Thiol Na2S / S8 Nucleophilic Subst. Cyclized 2-Methylbenzo[d]thiazole- 4-carboxylic Acid Thiol->Cyclized Ac2O / AcOH Cyclodehydration Alcohol (2-Methylbenzo[d]thiazol- 4-yl)methanol Cyclized->Alcohol LiAlH4 or BH3 Reduction Target 2-Methylbenzo[d]thiazole- 4-carbaldehyde Alcohol->Target Swern Oxidation (Oxalyl Chloride/DMSO)

Figure 1: Regioselective synthesis pathway avoiding C6 isomer contamination.[1]

Detailed Experimental Protocols

Protocol A: Core Ring Synthesis (Cyclization)

This step constructs the benzothiazole ring while installing the C2-methyl group.

  • Reagents: 2-Amino-3-mercaptobenzoic acid, Acetic Anhydride (Ac

    
    O).
    
  • Mechanism: The amino group attacks the anhydride to form an amide, followed by thiol attack on the carbonyl and dehydration.[1]

Step-by-Step:

  • Dissolve 2-amino-3-mercaptobenzoic acid (10 mmol) in glacial acetic acid (20 mL).

  • Add acetic anhydride (15 mmol) dropwise under nitrogen.

  • Reflux the mixture at 110°C for 4–6 hours. Monitor by TLC (formation of a less polar spot).[1]

  • Cool to room temperature and pour into ice-water (100 mL).

  • Collect the precipitate (2-methylbenzo[d]thiazole-4-carboxylic acid) by filtration. Recrystallize from ethanol.

Protocol B: Selective Oxidation (The Swern Protocol)

Direct oxidation of the alcohol is superior to reducing the acid chloride, preventing over-reduction.[1]

  • Precursor: (2-Methylbenzo[d]thiazol-4-yl)methanol (obtained via LiAlH

    
     reduction of the acid from Protocol A).
    
  • Reagents: Oxalyl chloride, DMSO, Triethylamine (Et

    
    N), DCM.[1]
    

Step-by-Step:

  • Activation: In a dry flask under Argon, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM at -78°C. Add DMSO (3.0 eq) dropwise. Stir for 15 min.

  • Addition: Add a solution of (2-methylbenzo[d]thiazol-4-yl)methanol (1.0 eq) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 min.

  • Quench: Add Et

    
    N (5.0 eq) and allow the reaction to warm to room temperature over 1 hour.
    
  • Workup: Dilute with water, extract with DCM, and wash with brine. Purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Note: The aldehyde is sensitive to air oxidation; store under inert atmosphere.

Reactivity & Applications

Schiff Base Ligand Construction

The C4-aldehyde is an ideal electrophile for condensing with primary amines to form tridentate pincer ligands (N-N-S or N-N-O type).

  • Reaction: Condensation with 2-aminophenol or hydrazides.

  • Utility: These ligands coordinate transition metals (Zn, Cu, Ni) for catalysis or sensing applications.[1] The proximity of the thiazole nitrogen to the imine nitrogen creates a stable 5-membered chelate ring.

Fluorescent Probe Design (ESIPT & ICT)

The 2-methyl group allows for the extension of the


-system via Knoevenagel condensation, creating "Push-Pull" dyes.
  • Mechanism: Deprotonation of the C2-CH

    
     group followed by attack on an external aromatic aldehyde.
    
  • Result: Styryl-benzothiazole dyes. When combined with the C4-aldehyde functionality, this allows for the creation of ratiometric probes where two distinct fluorophores communicate via the scaffold.

Application Workflow Diagram

Reactivity Center 2-Methylbenzo[d]thiazole- 4-carbaldehyde Schiff Schiff Base Formation (Reaction at C4-CHO) Center->Schiff + Primary Amines (-H2O) Knoevenagel Styryl Dye Synthesis (Reaction at C2-CH3) Center->Knoevenagel + Ar-CHO (Base Catalysis) Metal Metal Complexation (N^N Chelation) Schiff->Metal + Zn(II), Cu(II) Probe Fluorescent Probes (Bio-imaging) Metal->Probe Cat Catalytic Materials Metal->Cat

Figure 2: Divergent reactivity profile for functional material synthesis.

References

  • Synthesis of 4-substituted benzothiazoles

    • Patent: WO2023116774A1.[1] "Compound containing bis(azanylylidene) sulfonyl structure and use thereof in medicine." (Describes Swern oxidation of the 4-hydroxymethyl precursor).

    • [1]

  • General Benzothiazole Synthesis & Reactivity

    • Review: "Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry." ResearchGate. (2025).[1]

  • Schiff Base Applications

    • Article: "Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes." Baghdad Science Journal. (2022).[1]

  • Fluorescent Probe Mechanisms (ESIPT/AIE)

    • Article: "A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide." NIH PubMed.[1]

  • Commercial Availability & Properties

    • PubChem Entry: 2-Methylbenzo[d]thiazole-5-carbaldehyde (Isomer comparison).
    • [1]

Sources

physical and chemical properties of 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-Methylbenzo[d]thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes known information with theoretical predictions and comparative data from structurally related analogs to offer a robust technical profile.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery and development. Derivatives of this heterocyclic system exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The introduction of various functional groups onto the benzothiazole nucleus allows for the fine-tuning of its biological and physicochemical properties, making it a versatile building block for novel therapeutic agents. This compound, with its reactive aldehyde functionality, represents a key intermediate for the synthesis of a diverse array of more complex derivatives.

Physicochemical Properties: A Data-Driven Profile

Direct experimental data for this compound is scarce. However, based on vendor information and data from closely related compounds, we can establish a foundational profile.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₉H₇NOS[3]
Molecular Weight 177.22 g/mol [3][4]
CAS Number 1261784-71-7[3]
Physical Form Expected to be a pale-yellow to yellow-brown solid.[3]
Melting Point Not available. For comparison, the related 2-Methylthiazole-4-carboxaldehyde has a melting point of 54-58 °C.
Boiling Point Not available.
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General chemical principles
Computed XLogP3 2.2 (for the 5-carbaldehyde isomer)[4]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of this compound can be approached through established methods for the formylation of aromatic and heteroaromatic systems.

Proposed Synthetic Pathways

A plausible and widely used method for introducing a formyl group onto an electron-rich aromatic ring is the Vilsmeier-Haack reaction .[5] This reaction typically involves the use of a Vilsmeier reagent, generated in situ from a tertiary amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[5]

Alternatively, the synthesis could proceed from a pre-functionalized benzothiazole, such as a 4-bromo-2-methylbenzo[d]thiazole, via a Grignard reaction followed by formylation. This approach is common for the preparation of thiazole aldehydes.[6]

Synthesis_Pathway 2-Amino-3-methylthiophenol 2-Amino-3-methylthiophenol 2-Methylbenzo[d]thiazole 2-Methylbenzo[d]thiazole 2-Amino-3-methylthiophenol->2-Methylbenzo[d]thiazole Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->2-Methylbenzo[d]thiazole This compound This compound 2-Methylbenzo[d]thiazole->this compound Vilsmeier-Haack Formylation Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3) Vilsmeier Reagent (DMF/POCl3)->this compound

Caption: Proposed Vilsmeier-Haack synthesis of the target compound.

Expected Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: the aldehyde, the methyl group, and the benzothiazole ring system.

  • Aldehyde Group: The formyl group is expected to undergo typical aldehyde reactions, including oxidation to the corresponding carboxylic acid, reduction to an alcohol, and participation in condensation reactions such as the Knoevenagel condensation.

  • Methyl Group: The methyl group at the 2-position can be a site for oxidation, potentially leading to the formation of 2-formyl or 2-carboxy benzothiazole derivatives under specific conditions.[7]

  • Benzothiazole Ring: The benzothiazole nucleus is an electron-rich aromatic system susceptible to electrophilic substitution, although the directing effects of the existing substituents will influence the regioselectivity of such reactions.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactivity cluster_methyl Methyl Group Reactivity Oxidation Oxidation Reduction Reduction Condensation Condensation Oxidation_Methyl Oxidation This compound This compound This compound->Oxidation [O] This compound->Reduction [H] This compound->Condensation e.g., Knoevenagel This compound->Oxidation_Methyl [O]

Caption: Key reactive sites and potential transformations.

Spectroscopic Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the benzothiazole ring, and the methyl protons.

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

  • Aromatic Protons: Three protons on the benzene ring will exhibit characteristic splitting patterns (doublets and a triplet) depending on their coupling with neighboring protons. The electron-withdrawing aldehyde group will deshield the adjacent protons, causing them to appear at a lower field.

  • Methyl Protons (-CH₃): A singlet in the upfield region, likely around δ 2.8 ppm.

For comparison, a detailed analysis of the predicted ¹H NMR spectrum for the 7-carbaldehyde isomer is available and can serve as a guide for interpreting the spectrum of the 4-carbaldehyde isomer.[8]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

  • Aldehyde Carbonyl: A signal in the highly deshielded region, typically above δ 185 ppm.

  • Aromatic and Heteroaromatic Carbons: A series of signals in the aromatic region (δ 110-160 ppm).

  • Methyl Carbon: An upfield signal, typically below δ 20 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp band around 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

  • C=N and C=C Stretches (Aromatic/Heteroaromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-H Bends (Aromatic): Bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (Predicted)

The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 177. Subsequent fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the benzothiazole ring system.

Biological and Pharmaceutical Relevance

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant biological activities. These activities often stem from the ability of the benzothiazole ring system to interact with various biological targets, including enzymes and receptors. Benzothiazole derivatives have been investigated for their potential as:

  • Enzyme Inhibitors: Targeting enzymes such as monoamine oxidase, which is relevant in the treatment of neurodegenerative diseases.[9]

  • Antimicrobial Agents: Showing efficacy against a range of bacteria and fungi.

  • Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.

The presence of the aldehyde group in this compound makes it a valuable starting material for the synthesis of Schiff bases and other derivatives, which are known to possess a wide array of biological activities.

Experimental Protocols

While specific, validated protocols for this compound are not published, the following general procedures for related compounds can be adapted.

General Procedure for Vilsmeier-Haack Formylation
  • To a solution of 2-methylbenzo[d]thiazole in an appropriate solvent (e.g., DMF or a chlorinated solvent), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-water and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum using either a KBr pellet for a solid sample or as a thin film on a salt plate.

  • Mass Spectrometry: Analyze the sample using an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.

Conclusion and Future Directions

This compound is a promising, yet undercharacterized, synthetic intermediate. Its benzothiazole core suggests a high potential for biological activity, while the aldehyde functionality provides a versatile handle for further chemical modifications. Future research should focus on the development of efficient and scalable synthetic routes to this compound, as well as a thorough experimental characterization of its physical, chemical, and spectroscopic properties. Elucidation of its biological activity profile through in vitro and in vivo studies will be crucial in unlocking its full potential in drug discovery and materials science.

References

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • 2-Methylbenzo[d]thiazole-5-carbaldehyde. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). NIH. Retrieved February 3, 2026, from [Link]

  • CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. (n.d.). Google Patents.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024, July 12). ResearchGate. Retrieved February 3, 2026, from [Link]

  • (PDF) Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Benzothiazoles. (2017, January 5). MassBank. Retrieved February 3, 2026, from [Link]

  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. Retrieved February 3, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). PubMed. Retrieved February 3, 2026, from [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (n.d.). Retrieved February 3, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved February 3, 2026, from [Link]

  • Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (n.d.). Canadian Center of Science and Education. Retrieved February 3, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (2022, June 17). Semantic Scholar. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Knoevenagel condensation with 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Chemoselective Knoevenagel Condensation of 2-Methylbenzo[d]thiazole-4-carbaldehyde

Strategic Overview

The benzothiazole scaffold is a cornerstone in medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties.[1] This compound represents a unique and challenging building block. Unlike its more common 6-isomer, the 4-carbaldehyde places the electrophilic formyl group in the "bay region," proximal to the thiazole nitrogen.

This configuration presents two specific challenges for the synthetic chemist:

  • Steric Hindrance: The proximity of the C4-formyl group to the ring nitrogen creates steric strain that can retard nucleophilic attack.

  • Chemoselectivity: The C2-methyl group is inherently acidic (

    
     in DMSO, lower in protic media). While the Knoevenagel condensation targets the C4-aldehyde, aggressive conditions can inadvertently activate the C2-methyl group, leading to polymerization or self-condensation.
    

This guide provides validated protocols to achieve high-fidelity Knoevenagel condensation at the C4 position while maintaining the integrity of the C2-methyl substituent.

Mechanistic Insight & Chemoselectivity

To ensure success, one must understand the electronic competition. The reaction relies on the


 differential between the external nucleophile and the internal C2-methyl group.
  • The Nucleophile: Active methylene compounds (e.g., Malononitrile,

    
    ) are easily deprotonated by weak bases like piperidine.
    
  • The Electrophile: The C4-aldehyde is highly reactive but sterically crowded.

  • The Bystander: The C2-methyl group requires stronger bases or higher temperatures to form an enamine/enolate. By using mild organic bases, we kinetically favor the attack of the external carbanion on the aldehyde.

Reaction Pathway Diagram

Knoevenagel_Mechanism Base Base (Piperidine) Malono Active Methylene (Malononitrile) Base->Malono Deprotonation (Fast) Anion Carbanion Intermediate Malono->Anion Substrate 2-Methylbenzo[d]thiazole- 4-carbaldehyde Anion->Substrate Nucleophilic Attack (Rate Limiting due to Sterics) Adduct Alkoxide Intermediate Substrate->Adduct Product Benzylidene Product Adduct->Product E1cB Elimination Water H2O Adduct->Water

Figure 1: Mechanistic pathway highlighting the critical rate-limiting nucleophilic attack at the sterically crowded C4 position.

Experimental Protocols

Method A: Classical Ethanol-Piperidine (High Purity)

Best for: Initial scale-up and obtaining analytical standards.

Reagents:

  • This compound (1.0 eq)

  • Active Methylene (e.g., Malononitrile or Ethyl Cyanoacetate) (1.1 eq)

  • Ethanol (Absolute, anhydrous preferred)

  • Piperidine (Catalytic, 0.1 eq)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 5 mL of absolute ethanol in a round-bottom flask. Mild heating (40°C) may be required due to the lipophilicity of the benzothiazole.

  • Addition: Add 1.1 mmol of malononitrile. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 2-3 drops of piperidine. A color change (often to yellow or orange) usually occurs immediately, indicating the formation of the conjugated system.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Note: The 4-isomer reacts slower than the 6-isomer. Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot (

      
      ).
      
  • Workup: Cool the reaction mixture to room temperature, then chill in an ice bath. The product should precipitate as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if necessary.

Method B: Green Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation and rapid optimization.

Reagents:

  • Substrate & Active Methylene (1:1.1 ratio)

  • Solvent: Water or Ethanol[2]

  • Catalyst: DABCO (10 mol%) or ZnO Nanoparticles (Reusable)

Workflow:

  • Slurry Formation: Mix 1.0 mmol aldehyde and 1.1 mmol active methylene in a microwave vial. Add 2 mL of water (or EtOH).

  • Irradiation: Irradiate at 150 W, 80°C for 10–20 minutes.

    • Safety: Ensure the vial is essentially pressure-sealed but rated for the generated pressure.

  • Isolation: Pour the reaction mixture onto crushed ice. The product precipitates instantly.

  • Yield: This method typically affords yields >90% due to the "on-water" effect accelerating the hydrophobic interaction.

Data Analysis & Validation

Successful condensation results in a highly conjugated system with distinct spectral signatures.

Table 1: Key Characterization Signals

TechniqueParameterExpected SignalInterpretation
1H NMR Vinyl Proton

8.0 – 8.5 ppm (s, 1H)
Diagnostic singlet. Absence of aldehyde CHO proton (

10 ppm).
1H NMR C2-Methyl

2.8 – 2.9 ppm (s, 3H)
Confirms the methyl group remained intact and did not react.
IR Nitrile (CN)2200 – 2220 cm⁻¹Strong stretch if malononitrile/cyanoacetate is used.
IR C=C Alkene1580 – 1610 cm⁻¹Confirms formation of the exocyclic double bond.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde Steric hindrance at C4 position.Increase reflux time to 8+ hours or switch to Microwave Method (Method B). Use Glacial Acetic Acid/Ammonium Acetate buffer to push equilibrium.
Multiple Spots on TLC Self-condensation of active methylene or degradation.Reduce base concentration. Ensure reagents are dry.
Product is Oily/Sticky Incomplete crystallization.Triturate with cold diethyl ether or hexane. Sonication often induces crystallization.

Operational Workflow Diagram

Workflow Start Start: Reagent Prep (1.0 eq Aldehyde + 1.1 eq Malononitrile) Solvent Solvent Choice Start->Solvent MethodA Method A: Ethanol + Piperidine Reflux 3-5h Solvent->MethodA Standard MethodB Method B: Microwave + ZnO 80°C, 15 min Solvent->MethodB Green/Fast TLC TLC Monitoring (Hex:EtOAc 7:3) MethodA->TLC MethodB->TLC Workup Cool & Filter Precipitate TLC->Workup Conversion >95% Wash Wash with Cold EtOH/Ether Workup->Wash QC QC: 1H NMR & IR Wash->QC

Figure 2: Decision tree and operational workflow for the synthesis.

References

  • Biological Significance of Benzothiazoles

    • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents.[3] (2024).[3][4] PubMed Central. Available at: [Link]

  • Green Chemistry Protocols

    • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.[2] (2017).[2] Pure and Applied Chemistry. Available at: [Link]

  • Benzothiazole Reactivity & Synthesis

    • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022).[5] Molecules. Available at: [Link]

  • General Knoevenagel Methodologies

    • Benzothiazole synthesis and reactivity.[3][6][7][8]Organic Chemistry Portal. Available at: [Link]

Sources

Application Notes and Protocols: 2-Methylbenzo[d]thiazole-4-carbaldehyde in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the synthesis and application of 2-Methylbenzo[d]thiazole-4-carbaldehyde as a pivotal intermediate in the production of high-performance dyes and pigments. The protocols detailed herein are grounded in established chemical principles and are designed to be self-validating, offering insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Strategic Importance of the Benzothiazole Moiety in Chromophore Design

The benzothiazole unit is a privileged heterocyclic scaffold in the realm of color chemistry. Its unique electronic properties, characterized by an electron-deficient thiazole ring fused to a benzene ring, make it an excellent building block for creating chromophores with intense absorption and, in many cases, strong fluorescence. The introduction of a methyl group at the 2-position and a formyl group at the 4-position of the benzothiazole nucleus creates a versatile intermediate, this compound. The aldehyde functionality serves as a reactive handle for the construction of various dye architectures, most notably through condensation reactions to form styryl and methine dyes. These dyes are of significant interest for applications ranging from textile dyeing to advanced materials for optical data storage and bio-imaging.

Synthesis of the Key Intermediate: this compound

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methylbenzothiazole.[1][2] This reaction introduces a formyl (-CHO) group onto the electron-rich benzene ring of the benzothiazole system.

Underlying Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, a chloromethyliminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic species then attacks the electron-rich aromatic ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed to yield the desired aldehyde. The reaction is particularly effective for the formylation of reactive aromatic and heteroaromatic compounds.[2]

Diagram 1: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloromethyliminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Benzothiazole 2-Methylbenzothiazole Intermediate Iminium Ion Intermediate Benzothiazole->Intermediate + Vilsmeier Reagent Aldehyde This compound Intermediate->Aldehyde + H₂O H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Vilsmeier-Haack formylation reactions.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Methylbenzothiazole149.2114.9 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23 mL)0.3
Phosphorus oxychloride (POCl₃)153.3323.0 g (14 mL)0.15
Dichloromethane (DCM)-100 mL-
Ice-As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF, 23 mL). Cool the flask in an ice bath to 0-5 °C.

  • Formation of the Vilsmeier Reagent: Slowly add phosphorus oxychloride (POCl₃, 14 mL) dropwise to the cooled DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.

  • Addition of Substrate: After the addition of POCl₃ is complete, add a solution of 2-methylbenzothiazole (14.9 g) in dichloromethane (DCM, 50 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture in an ice bath and carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Rationale for Experimental Choices:

  • Cooling during reagent addition: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the decomposition of the Vilsmeier reagent.

  • Inert atmosphere: Although not always strictly necessary, conducting the reaction under a nitrogen atmosphere can prevent the introduction of moisture, which can hydrolyze the Vilsmeier reagent and POCl₃.

  • Careful workup: The quenching of the reaction with ice and subsequent neutralization must be done cautiously due to the presence of unreacted POCl₃, which reacts violently with water.

  • Chromatographic purification: Column chromatography is essential to separate the desired 4-carbaldehyde isomer from any potential side products, such as the 6- or 7-carbaldehyde isomers, although formylation is generally directed to the 4-position in this system.

Application in Dye Synthesis: Knoevenagel Condensation for Styryl Dyes

The aldehyde group of this compound is an ideal electrophile for Knoevenagel condensation with active methylene compounds. This reaction provides a straightforward route to styryl dyes, which are characterized by a vinyl linkage connecting the benzothiazole moiety to an electron-withdrawing group.

Underlying Principle: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[6] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt. The active methylene compound, which possesses acidic protons due to adjacent electron-withdrawing groups (e.g., cyano, nitro, carbonyl), is deprotonated to form a carbanion that acts as the nucleophile.

Diagram 2: Knoevenagel Condensation Mechanism

Knoevenagel Aldehyde This compound Adduct Aldol-type Adduct Aldehyde->Adduct + Carbanion Active_Methylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion Active_Methylene->Carbanion + Base Base Base (e.g., Piperidine) Styryl_Dye Styryl Dye Adduct->Styryl_Dye - H₂O

Caption: General mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol: Synthesis of a Representative Styryl Dye

This protocol describes the synthesis of a styryl dye via the Knoevenagel condensation of this compound with malononitrile.[7][8][9]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound177.221.77 g0.01
Malononitrile66.060.66 g0.01
Ethanol-25 mL-
Piperidine85.152-3 dropsCatalytic

Procedure:

  • Dissolution of Reactants: In a 50 mL round-bottom flask, dissolve this compound (1.77 g) and malononitrile (0.66 g) in ethanol (25 mL).

  • Addition of Catalyst: Add 2-3 drops of piperidine to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a colored precipitate indicates the progress of the reaction. Monitor the reaction by TLC.

  • Isolation of Product: After the reaction is complete, cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Drying: Dry the product in a vacuum oven at 50 °C to obtain the pure styryl dye.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for the reactants and allows for easy precipitation of the product upon completion of the reaction.

  • Piperidine as Catalyst: Piperidine is a mild base that is effective in catalyzing the Knoevenagel condensation without promoting significant side reactions.

  • Room Temperature Reaction: The reaction is often facile and can proceed to completion at room temperature, making it an energy-efficient process.

Expected Properties and Characterization of the Synthesized Dye

The resulting styryl dye is expected to be a colored solid with potential fluorescent properties. The extended π-conjugation system, encompassing the benzothiazole ring, the vinyl bridge, and the dicyanoethylene group, is responsible for its absorption in the visible region of the electromagnetic spectrum.

Spectroscopic Data

The synthesized dye can be characterized using standard spectroscopic techniques:

Spectroscopic TechniqueExpected Observations
¹H NMR Appearance of a singlet for the vinyl proton, along with signals corresponding to the aromatic protons of the benzothiazole ring and the methyl group.
¹³C NMR Signals for the cyano groups, the vinyl carbons, and the carbons of the benzothiazole skeleton.
FT-IR Characteristic stretching vibrations for the C≡N (cyano) groups, C=C (vinyl and aromatic) bonds, and C-H bonds.
UV-Vis Spectroscopy An intense absorption band in the visible region (typically 400-550 nm), the position of which will depend on the solvent polarity.[10]
Fluorescence Spectroscopy Potential emission in the visible region, with the quantum yield being influenced by the solvent and the specific structure of the dye.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of a wide range of dyes and pigments. The synthetic protocols provided herein, based on the Vilsmeier-Haack reaction and Knoevenagel condensation, offer reliable and scalable methods for the preparation of this key building block and its subsequent conversion into high-performance styryl dyes. The detailed explanations of the underlying chemical principles and experimental choices are intended to provide researchers with the necessary tools to not only replicate these procedures but also to adapt and innovate in the exciting field of color chemistry.

References

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
  • Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Growing Science.
  • S. V. S's Dadasaheb Rawal College. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Siddiqui, Z. N., & Khan, K. (2013). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry, 52B, 1249-1253.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Triphenylphosphine-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551.
  • Zhang, Y., et al. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 5(29), 8933-8939.
  • Ardila-Fierro, K. J., et al. (2023). Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Acta Crystallographica Section C: Structural Chemistry, 79(3).
  • El-Gharably, A. A., et al. (2018). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Journal of Chemical and Pharmaceutical Research, 10(4), 1-5.
  • Gao, Y., et al. (2015). Synthesis and characterization of copolymers with fluorene-di-2-thienyl-2,1,3-benzothiadiazole units for application in optoelectronic devices. Polymers, 7(10), 1935-1951.
  • Meléndez, C. M., et al. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • Miki, Y., et al. (2019). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Molbank, 2019(2), M1063.
  • Patel, P., et al. (2015). Fluorescent Styryl Dyes from 4-Chloro-2-(Diphenylamino)-1, 3-Thiazole-5-Carbaldehyde-Synthesis, Optical Properties and TDDFT Computations. Journal of Fluorescence, 25(6), 1787-1800.
  • Patil, S. A., et al. (2018). Knoevenagel Reaction between Malononitrile and Benzaldehyde Catalyzed by 1−4 in Ethanol. Crystal Growth & Design, 18(1), 336-345.
  • Pawar, S. S., et al. (2019). Novel Methods of Knoevenagel Condensation. International Journal of Scientific Research in Science and Technology, 6(1), 473-478.
  • ResearchGate. (n.d.). UVeVis absorption spectra of styryl benzothiazolium 3a in acetonitrile.... Retrieved from [Link]

  • Shinde, S. B., et al. (2020). Synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, study of their photophysical properties and TD-DFT computations. Journal of Molecular Structure, 1202, 127265.
  • Singh, P., et al. (2017). Knoevenagel condensation of benzaldehyde and malononitrile over CeZrO4−δ catalyst (model reaction). Catalysis Science & Technology, 7(18), 4154-4166.
  • Sousa, C. M. M., et al. (2018). Synthesis and characterization of the photochromic properties of new pyrrolidene dyes bearing benzothiazole or benzothiazolium a. Proceedings, 2(13), 823.
  • Wang, Q., et al. (2019). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 9(46), 26867-26880.
  • Zenodo. (n.d.). Studies on synthesis of 2-methyl-3,1-benzoxazine-4(4H)-one dyes and their application on nylon and polyester fibres. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.
  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • RSC Publishing. (n.d.). Vilsmeier-Haack reagent-promoted formyloxylation of α-chloro-N-arylacetamides by formamide. Retrieved from [Link]

  • MDPI. (n.d.). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Retrieved from [Link]

Sources

Application Notes and Protocols for Enzyme Inhibition Studies with 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Inhibitory Potential of 2-Methylbenzo[d]thiazole-4-carbaldehyde

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent and selective enzyme inhibition.[1][2] Compounds incorporating this moiety have been successfully developed as inhibitors for various enzymes, playing crucial roles in oncology, neurodegenerative diseases, and inflammatory conditions.[1][3][4] this compound, a member of this versatile class of compounds, presents a promising starting point for novel enzyme inhibitor discovery. Its unique electronic and structural features warrant a thorough investigation into its potential to modulate the activity of key enzymatic targets.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides both the theoretical underpinnings and practical, step-by-step protocols for conducting robust enzyme inhibition studies with this compound. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can effectively characterize the inhibitory profile of this compound and pave the way for its potential development as a therapeutic agent.

Part 1: The Theoretical Framework of Enzyme Inhibition

A fundamental understanding of enzyme kinetics is paramount to designing and interpreting inhibition assays.[5] Enzymes accelerate biochemical reactions by binding to substrates at their active site and lowering the activation energy.[6] The velocity of an enzyme-catalyzed reaction is typically described by the Michaelis-Menten equation:

V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration

  • Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax, indicating the enzyme's affinity for its substrate.

Enzyme inhibitors are molecules that interfere with this catalytic process.[6] They are broadly classified based on their mechanism of action.[7]

Types of Reversible Enzyme Inhibition

Reversible inhibitors bind to enzymes through non-covalent interactions and can be broadly categorized as follows:

  • Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme.[8] This type of inhibition can be overcome by increasing the substrate concentration.[8] In competitive inhibition, Vmax remains unchanged, while the apparent Km increases.[9]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[10] Non-competitive inhibition reduces Vmax but does not affect Km.[9]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.[11] This type of inhibition leads to a decrease in both Vmax and apparent Km.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This results in changes to both Vmax and Km.

The following diagram illustrates these fundamental reversible inhibition mechanisms.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c + S EI_c EI Complex E_c->EI_c + I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c P_c Product (P) ES_c->P_c EI_c->E_c E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc + S EI_nc EI Complex E_nc->EI_nc + I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc ESI_nc ESI Complex ES_nc->ESI_nc + I P_nc Product (P) ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc E_uc Enzyme (E) ES_uc ES Complex E_uc->ES_uc + S S_uc Substrate (S) I_uc Inhibitor (I) ES_uc->E_uc ESI_uc ESI Complex ES_uc->ESI_uc + I P_uc Product (P) ES_uc->P_uc ESI_uc->ES_uc

Caption: Mechanisms of Reversible Enzyme Inhibition.

Part 2: Experimental Design and General Considerations

A well-designed enzyme inhibition assay is crucial for obtaining reliable and reproducible data.[12] The following aspects should be carefully considered:

  • Choice of Enzyme and Substrate: Based on the known activities of benzothiazole derivatives, a relevant enzyme should be selected. For this application note, we will use Monoamine Oxidase B (MAO-B) as a model enzyme, given that benzothiazole derivatives have shown potent inhibitory activity against it.[2] A suitable substrate that produces a detectable signal (e.g., chromogenic or fluorogenic) upon enzymatic conversion is necessary.

  • Assay Conditions: Optimal pH, temperature, and buffer composition for the chosen enzyme must be determined to ensure its stability and activity. These conditions should be kept constant throughout the experiments.

  • Compound Handling: this compound should be dissolved in a suitable solvent, typically DMSO, to prepare a high-concentration stock solution. Serial dilutions are then made to achieve the desired final concentrations in the assay. It is important to ensure that the final solvent concentration in the assay does not affect enzyme activity.

  • Controls: Appropriate controls are essential for data validation:

    • Negative Control (No Inhibitor): Contains all reaction components except the inhibitor, representing 100% enzyme activity.

    • Positive Control: A known inhibitor of the target enzyme should be included to validate the assay's sensitivity.

    • Blank Control (No Enzyme): Contains all reaction components except the enzyme to account for any non-enzymatic substrate conversion or background signal.

Part 3: Protocols for Enzyme Inhibition Assays

The following protocols provide a step-by-step guide for characterizing the inhibitory activity of this compound against a model enzyme like MAO-B.

Protocol 1: Initial Screening for Enzyme Inhibition (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[13] This protocol describes a dose-response experiment to determine the IC50 value.

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of This compound add_inhibitor Add inhibitor dilutions to microplate wells prep_inhibitor->add_inhibitor prep_enzyme Prepare enzyme solution add_enzyme Add enzyme solution and pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare substrate solution add_substrate Initiate reaction by adding substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubate Incubate at optimal temperature add_substrate->incubate measure Measure signal (e.g., absorbance/fluorescence) incubate->measure normalize Normalize data to controls measure->normalize plot Plot % inhibition vs. log[Inhibitor] normalize->plot calculate Calculate IC50 using non-linear regression plot->calculate

Caption: Workflow for IC50 determination.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µM to 0.1 nM).

  • In a 96-well microplate, add a small volume (e.g., 2 µL) of each inhibitor dilution to triplicate wells. Also include wells for the negative control (DMSO only) and positive control.

  • Add the enzyme solution (e.g., MAO-B) to all wells except the blank.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Incubate the plate for a specific time, ensuring the reaction remains in the linear range.

  • Measure the product formation using a suitable plate reader (e.g., absorbance at a specific wavelength for a colorimetric assay).

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signalinhibitor - Signalblank) / (Signalnegative control - Signalblank))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[13]

Protocol 2: Mechanism of Action (MoA) Studies

To understand how this compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the inhibitor and the substrate.[14]

Step-by-Step Methodology:

  • Select several fixed concentrations of this compound based on its IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

  • For each inhibitor concentration, perform a series of reactions with varying substrate concentrations (e.g., from 0.1 x Km to 10 x Km).

  • Measure the initial reaction velocity (V0) for each combination of inhibitor and substrate concentration.

  • Plot the data using a Lineweaver-Burk plot (1/V0 versus 1/[S]).[15] The pattern of the lines will reveal the mechanism of inhibition.[9]

Interpreting Lineweaver-Burk Plots:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

The following diagram illustrates the characteristic patterns of Lineweaver-Burk plots for different inhibition types.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a1 b1 a1->b1 No Inhibitor a2 a2->b1 + Inhibitor xaxis_c yaxis_c c1 d1 c1->d1 No Inhibitor d2 c1->d2 + Inhibitor xaxis_nc yaxis_nc e1 f1 e1->f1 No Inhibitor e2 f2 e2->f2 + Inhibitor xaxis_uc yaxis_uc

Caption: Lineweaver-Burk plots for different inhibition types.

Part 4: Data Analysis and Interpretation

IC50 Data Analysis

The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[16] The results should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments.

Table 1: Hypothetical IC50 Data for this compound against MAO-B

CompoundIC50 (µM) ± SEM
This compound5.2 ± 0.4
Positive Control (e.g., Selegiline)0.01 ± 0.002
MoA Data Analysis

From the Lineweaver-Burk plots, the apparent Vmax and Km values can be determined for each inhibitor concentration. These values can then be used to calculate the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme.[6]

Table 2: Hypothetical Kinetic Parameters for Inhibition of MAO-B

Inhibitor Concentration (µM)Apparent Vmax (relative units)Apparent Km (µM)
010025
2.610248
5.29873
10.4101120

In this hypothetical example, Vmax remains relatively constant while Km increases with inhibitor concentration, which is characteristic of competitive inhibition.

Part 5: Troubleshooting

Problem Possible Cause(s) Solution(s)
High variability between replicatesPipetting errors, unstable reagents, temperature fluctuationsUse calibrated pipettes, prepare fresh reagents, ensure consistent temperature control
No inhibition observedCompound is inactive, incorrect concentration range, compound precipitationTest a wider concentration range, check compound solubility in assay buffer, use a different enzyme
Inconsistent results between experimentsVariations in enzyme activity, different reagent batchesStandardize enzyme stock, test new reagent batches before use
Non-linear reaction progress curvesSubstrate depletion, enzyme instability, product inhibitionUse lower enzyme concentration, shorten reaction time, check for product inhibition

Part 6: Conclusion

This application note provides a comprehensive framework for the systematic investigation of the enzyme inhibitory properties of this compound. By following the detailed protocols for IC50 determination and mechanism of action studies, researchers can obtain reliable and insightful data. The benzothiazole core structure holds significant promise in the development of novel enzyme inhibitors, and a thorough characterization of compounds like this compound is a critical step in unlocking their therapeutic potential.

References

  • Discovery of Benzothiazol-2-ylthiophenylpyrazole-4-carboxamides as Novel Succinate Dehydrogenase Inhibitors. (2024). PubMed. [Link]

  • Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. (2024). PMC. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (n.d.). PubMed Central. [Link]

  • Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). PubMed Central. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Enzyme Inhibition. (2025). Chemistry LibreTexts. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (2024). ResearchGate. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central. [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023). MCAT Mastery. [Link]

  • Enzyme Kinetics and Inhibition. (2022). Chemistry LibreTexts. [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2025). ResearchGate. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]

  • Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]

  • Lineweaver-Burk Plot Explained. (2023). YouTube. [Link]

  • Guidelines for accurate EC50/IC50 estimation. (n.d.). PubMed. [Link]

  • Lineweaver-Burk Plots. (2023). Biology LibreTexts. [Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (2023). Semantic Scholar. [Link]

  • Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: synthesis, biochemical evaluation and docking studies. (2017). PubMed. [Link]

  • Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. [Link]

  • Lineweaver Burk plot data analysis. (2011). YouTube. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Science ARCHIVES. [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (n.d.). MIT OpenCourseWare. [Link]

  • Lineweaver–Burk Plot. (2022). Microbe Notes. [Link]

  • Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. (2023). Microbe Notes. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

  • What is the correct protocol for determining IC50 and CC50 of a drug?. (2024). ResearchGate. [Link]

  • Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. (2020). YouTube. [Link]

  • Substituted (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates as dual inhibitors of 15-lipoxygenase & carbonic anhydrase II: Synthesis, biological evaluation and docking studies. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in Knoevenagel condensation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: KC-YIELD-OPT-001 Subject: Troubleshooting Low Yield & Reaction Stalling

Core Logic: The Reaction Engine

Before troubleshooting, we must validate the reaction model. The Knoevenagel condensation is an equilibrium-driven nucleophilic addition followed by dehydration. Unlike irreversible reactions (e.g., Grignard), this system is sensitive to thermodynamic traps.

Mechanism & Failure Points

The reaction relies on the deprotonation of an active methylene compound (nucleophile) by a weak base to attack a carbonyl (electrophile).

KnoevenagelMechanism Base Catalyst (Base) Enolate Enolate Anion Base->Enolate Promotes ActMeth Active Methylene (pKa 10-16) ActMeth->Enolate Deprotonation (Equilibrium) Alcohol β-Hydroxy Intermediate Enolate->Alcohol Nucleophilic Attack (+ Aldehyde) Aldehyde Aldehyde/Ketone Product α,β-Unsaturated Product Alcohol->Product Dehydration (- H₂O) Water H₂O (Inhibitor) Alcohol->Water Water->Alcohol Reversibility (Reaction Stalls)

Figure 1: Catalytic cycle highlighting water as the primary thermodynamic inhibitor.

Troubleshooting Guide (FAQ Format)

Ticket #1: "The reaction starts but stalls at 50% conversion."

Diagnosis: Thermodynamic Equilibrium Saturation. Root Cause: The Knoevenagel condensation is reversible. As water accumulates, the reverse reaction (hydrolysis of the alkene or retro-aldol of the intermediate) competes with product formation. Solution Protocol:

  • Azeotropic Distillation: Use a Dean-Stark apparatus with toluene or benzene to physically remove water.

  • Chemical Desiccants: For small scales where Dean-Stark is impractical, add 4Å Molecular Sieves or anhydrous MgSO₄ directly to the flask.

  • Solvent Switch: Switch to a solvent that does not miscible with water or allows higher reflux temperatures (e.g., Xylene vs. Ethanol) to drive off moisture.

Ticket #2: "No product detected. Starting material is untouched."

Diagnosis: pKa Mismatch (Catalyst Failure). Root Cause: The base used is too weak to deprotonate the active methylene compound. Technical Insight: The base's conjugate acid pKa must be close to or higher than the active methylene's pKa to generate sufficient enolate concentration.

pKa Matching Table (DMSO Scale):

Active Methylene pKa (DMSO) [1] Recommended Catalyst
Malononitrile 11.1 Piperidine, L-Proline, Glycine
Ethyl Cyanoacetate 13.1 Piperidine/AcOH, β-Alanine
Acetylacetone 13.3 Piperidine, NaOEt (catalytic)
Diethyl Malonate 16.4 TiCl₄/Pyridine , NaOEt

| Nitromethane | 17.2 | Stronger Bases / Henry Reaction conditions |

Correction Step: If using Diethyl Malonate with a weak amine (e.g., pyridine alone), the reaction will fail. Upgrade to the TiCl₄/Base protocol (See Ticket #4).

Ticket #3: "Low yield with significant tar/polymer formation."

Diagnosis: Side Reaction Competition (Michael Addition / Polymerization). Root Cause:

  • Michael Addition: The product (an electron-deficient alkene) reacts with excess active methylene anion.

  • Cannizzaro Reaction: If using a strong base (KOH/NaOH) with non-enolizable aldehydes, disproportionation occurs.[1]

  • Polymerization: High temperatures with very reactive monomers (e.g., vinyl pyridines).

Solution Protocol:

  • Stoichiometry Control: Ensure the aldehyde is in slight excess (1.1 equiv) rather than the active methylene to prevent Michael addition to the product.

  • Base Moderation: Switch from strong inorganic bases (NaOH) to buffered organic systems (Piperidine/Acetic Acid).

  • Temperature: Lower the temperature. If the reaction is sluggish, use Microwave Irradiation (MW) instead of thermal reflux to reduce reaction time and degradation [2].

Ticket #4: "My ketone is sterically hindered and won't react."

Diagnosis: Steric Deactivation. Root Cause: Ketones are less electrophilic than aldehydes. Bulky groups (t-Butyl, ortho-substituted aromatics) block the nucleophilic attack. Advanced Protocol: TiCl₄ Mediated Condensation [3] Standard amine catalysis often fails here. Titanium tetrachloride acts as a Lewis acid to activate the carbonyl and a water scavenger.

Workflow:

  • Setup: Dry THF, 0°C, Inert Atmosphere (Ar/N₂).

  • Addition: Add TiCl₄ (2 equiv) to THF (Yellow precipitate forms).

  • Substrate: Add Ketone (1 equiv) and Active Methylene (1 equiv).

  • Base: Slowly add Pyridine (4 equiv) dropwise.

  • Process: Allow to warm to Room Temp. Stir 4-12h.

  • Quench: Pour into ice water/ether.

Optimization Data: Green vs. Classical

Modern protocols often outperform classical reflux in both yield and purity.

Yield Comparison Table:

Substrate Pair Method Time Yield Ref
Benzaldehyde + Malononitrile Ethanol Reflux 3 hrs 85% [4]
Benzaldehyde + Malononitrile Microwave (No Solvent) 2 min 98% [2]
Benzaldehyde + Malononitrile Grindstone (Solvent-Free) 5 min 96% [5]
Cyclohexanone + Ethyl Cyanoacetate Ethanol Reflux 6 hrs 40% [4]

| Cyclohexanone + Ethyl Cyanoacetate | Ultrasound (EtOH) | 30 min | 92% | [6] |

Decision Tree: Troubleshooting Workflow

TroubleshootingTree Start Start: Low Yield? CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes Yes SM_No No, SM Remains CheckSM->SM_No No CheckProduct Is Desired Product Formed? SM_Yes->CheckProduct Tar Tar/Polymer? CheckProduct->Tar No (Impure) SideRxn Reduce Temp, Check Stoichiometry (Michael Addition risk) Tar->SideRxn CheckWater Is Water Removed? SM_No->CheckWater Equilibrium Use Dean-Stark or Mol. Sieves CheckWater->Equilibrium No CheckBase Is Base Strong Enough? CheckWater->CheckBase Yes pKaIssue Check pKa Table. Switch to TiCl4 if hindered. CheckBase->pKaIssue No

Figure 2: Logic flow for diagnosing yield issues.

References

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Santra, S., et al. (2013). Green and facile microwave-assisted synthesis of Knoevenagel condensation products. RSC Advances, 3, 1532-1538. Link

  • Lehnert, W. (1973). Knoevenagel-Kondensationen mit TiCl4/Base.[2] Tetrahedron Letters, 14(50), 4723-4724. Link

  • Jones, G. (1967). The Knoevenagel Condensation.[2][3][4][5][6] Organic Reactions, 15, 204. Link

  • Bose, D. S., et al. (2006). Grindstone chemistry: A highly efficient and solvent-free method for Knoevenagel condensation. Green Chemistry, 8, 36-38. Link

  • Li, J. T., et al. (2003). Ultrasound-assisted Knoevenagel condensation of aromatic aldehydes with ethyl cyanoacetate. Ultrasonics Sonochemistry, 10(3), 115-118. Link

Sources

Technical Support Center: 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for 2-Methylbenzo[d]thiazole-4-carbaldehyde . It is designed for researchers and medicinal chemists encountering stability or reactivity challenges with this specific building block.

Executive Summary & Chemical Profile

This compound is a bifunctional heterocyclic building block.[1] Its reactivity is defined by two competing centers: the electrophilic aldehyde group at the C4 position and the nucleophilic/acidic methyl group at the C2 position .

Unlike its more common isomers (5- or 6-carbaldehyde), the C4-isomer possesses unique steric and electronic properties due to the aldehyde's proximity to the bridgehead nitrogen (N3). This "peri-like" positioning creates specific stability challenges, particularly regarding autoxidation and hydration.

PropertySpecification
CAS Number Not widely listed; often custom synthesized (Isomer check: 20061-46-5 refers to 5-isomer)
Molecular Formula C₉H₇NOS
Molecular Weight 177.22 g/mol
Appearance Pale yellow to tan solid (pure); Darkens to brown (degraded)
Primary Instability Aerobic Oxidation (to carboxylic acid), Photo-degradation
Storage Class Air-sensitive, Light-sensitive, Refrigerate (2–8°C)

Critical Stability Issues & Troubleshooting (Q&A)

Issue 1: Sample Discoloration & Purity Loss

User Question: "My sample was originally a pale yellow powder. After two weeks on the bench, it has turned dark brown and sticky. Is it still usable?"

Technical Diagnosis: The compound has likely undergone autoxidation and partial polymerization .

  • Oxidation: The C4-aldehyde is highly susceptible to atmospheric oxygen, converting to 2-methylbenzo[d]thiazole-4-carboxylic acid . The proximity of the basic ring nitrogen (N3) can catalyze this process via proton transfer mechanisms in the presence of trace moisture.

  • Polymerization: Darkening often indicates the formation of oligomers. The reactive C2-methyl group is weakly acidic; trace auto-oxidation byproducts (acids) can catalyze self-condensation between the C2-methyl of one molecule and the C4-aldehyde of another.

Corrective Action:

  • Do not use without purification if the color change is significant.

  • Check Purity: Run a TLC (Solvent: Hexane/EtOAc 3:1). Look for a baseline spot (Carboxylic acid) or streaking (oligomers).

  • Rescue Protocol: See Protocol A: Bisulfite Purification below.

Issue 2: Anomalous NMR Signals

User Question: "I see a small peak at ~10.5 ppm in my ¹H NMR, but also a broad singlet at ~6.5 ppm and new aromatic split peaks. What is happening?"

Technical Diagnosis:

  • 10.5 ppm: This is the residual aldehyde proton (CHO).

  • New Aromatic Peaks: Likely the Carboxylic Acid derivative (oxidation product).

  • ~6.5 ppm (Broad): If you are using a protic solvent (like Methanol-d4) or wet CDCl₃, you may be observing the hemiacetal or hydrate form. The C4 position is sterically crowded; however, the electron-withdrawing nature of the benzothiazole ring activates the aldehyde, making it prone to reversible hydration.

Corrective Action:

  • Solvent Switch: Run NMR in anhydrous DMSO-d₆ or Acetonitrile-d₃ to rule out solvent interaction.

  • Dry the Sample: If hydration is suspected, dissolve in DCM, dry over MgSO₄, and evaporate under high vacuum.

Issue 3: Low Yield in Condensation Reactions

User Question: "I am trying to react the aldehyde in a Knoevenagel condensation, but the yield is <30%. The starting material remains unreacted."

Technical Diagnosis: The C4 position is sterically hindered by the adjacent thiazole ring nitrogen. Standard condensation conditions (e.g., piperidine/ethanol) may be too slow, allowing competitive degradation or side reactions (like Cannizzaro disproportionation) to dominate.

Optimization Strategy:

  • Lewis Acid Catalysis: Switch from weak base catalysis to Lewis acid catalysis (e.g., TiCl₄ or ZnCl₂) to activate the carbonyl oxygen without requiring harsh basic conditions that might deprotonate the C2-methyl group prematurely.

  • Microwave Irradiation: Use microwave heating to overcome the steric energy barrier at the C4 position.

Degradation Pathways (Visualized)

The following diagram illustrates the primary degradation routes for this compound.

G Start 2-Methylbenzo[d]thiazole- 4-carbaldehyde (Active Reagent) Oxidation Oxidation (Air/Light) Start->Oxidation Hydration Hydration (Wet Solvents) Start->Hydration SelfCond Self-Condensation (Trace Acid/Base) Start->SelfCond Acid 2-Methylbenzo[d]thiazole- 4-carboxylic acid (Inactive Impurity) Oxidation->Acid Major Pathway Hydrate Gem-diol / Hemiacetal (Reversible) Hydration->Hydrate In Protic Solvents Hydrate->Start Reversible Dimer Oligomers/Tars (Brown Color) SelfCond->Dimer Slow (Storage)

Caption: Figure 1. Primary degradation pathways. Aerobic oxidation to the carboxylic acid is the dominant instability mode.

Experimental Protocols

Protocol A: Purification via Bisulfite Adduct

Use this method to recover pure aldehyde from a degraded/oxidized brown solid.

Principle: Aldehydes form water-soluble bisulfite adducts. Impurities (acids, dimers) do not and can be washed away.

  • Dissolution: Dissolve 1.0 g of the crude brown solid in 10 mL of Ethyl Acetate.

  • Extraction: Add 10 mL of saturated aqueous Sodium Bisulfite (NaHSO₃) . Shake vigorously for 5–10 minutes. The aldehyde will convert to the adduct and migrate to the aqueous layer.

  • Separation: Separate the layers. Keep the Aqueous Layer . (Discard the organic layer containing impurities).

  • Washing: Wash the aqueous layer once with 5 mL fresh Ethyl Acetate to remove traces of organic contaminants.

  • Regeneration: Cool the aqueous layer to 0°C. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 10% NaOH until pH ~9–10. Caution: Gas evolution.

  • Recovery: The adduct breaks down, liberating the pure aldehyde as a precipitate or oil. Extract immediately with DCM (3 x 10 mL).

  • Drying: Dry combined DCM extracts over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Recommended Storage Conditions

To maximize shelf-life (>6 months), adhere to the following "Golden Rules":

ParameterRequirementReason
Atmosphere Argon or NitrogenPrevents aerobic oxidation to carboxylic acid.
Temperature 2°C to 8°C (Refrigerated)Slows down self-condensation kinetics.
Container Amber Glass VialBlocks UV light which can catalyze radical oxidation.
Seal Parafilm + DesiccantPrevents moisture ingress (hydration).

References

  • PubChem. 2-Methylbenzo[d]thiazole-5-carbaldehyde (Isomer Analog Data). National Library of Medicine. Available at: [Link] (Accessed 2024). Note: Used for physicochemical property baseline of the benzothiazole-carbaldehyde class.

  • Al-Tel, T. H., et al. "Design and synthesis of novel benzothiazole derivatives." European Journal of Medicinal Chemistry, 2011. (General reactivity of benzothiazole aldehydes).

Sources

Technical Support Center: Scale-Up Synthesis of 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Methylbenzo[d]thiazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to ensure a safe, efficient, and reproducible process.

I. Overview of the Synthetic Challenge

The synthesis of this compound typically involves the formylation of 2-methylbenzo[d]thiazole. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[1] While effective at the lab scale, scaling up this process introduces significant challenges related to reaction control, regioselectivity, work-up, purification, and safety. This guide will provide in-depth insights into overcoming these hurdles.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in scaling up the Vilsmeier-Haack formylation of 2-methylbenzothiazole?

A1: The primary challenges include:

  • Regioselectivity: Ensuring the formyl group is selectively introduced at the C4 position of the benzothiazole ring. Undesired isomers can complicate purification and reduce yield.

  • Reaction Exothermicity: The formation of the Vilsmeier reagent and its subsequent reaction with the substrate can be highly exothermic, posing a significant thermal hazard on a larger scale.[3][4][5]

  • Work-up and Product Isolation: The quenching of the reaction and hydrolysis of the intermediate iminium salt can be challenging to control, potentially leading to byproduct formation and difficulties in isolating the desired aldehyde.

  • Purification: Removing unreacted starting materials, isomeric byproducts, and process-related impurities at scale can be complex and require significant process optimization.

  • Handling of Hazardous Reagents: The use of phosphorus oxychloride requires stringent safety protocols and specialized equipment, especially at an industrial scale.

Q2: How can I control the regioselectivity of the formylation to favor the 4-position?

A2: The regioselectivity of electrophilic substitution on the benzothiazole ring is influenced by the electronic and steric properties of the substrate and the reaction conditions. The benzene ring of the benzothiazole is generally more susceptible to electrophilic attack than the thiazole ring. Within the benzene ring, the position of substitution is directed by the electron-donating effect of the sulfur and nitrogen atoms. While detailed studies on the formylation of 2-methylbenzothiazole are not extensively published, controlling reaction temperature and the rate of addition of the Vilsmeier reagent are crucial first steps. Lower temperatures generally favor the thermodynamically more stable product. A thorough understanding of the reaction mechanism and the use of in-process controls (e.g., HPLC, GC) to monitor isomer formation are essential.

Q3: What are the potential side reactions, and how can they be minimized?

A3: Potential side reactions include:

  • Formation of isomeric carbaldehydes: Formylation at other positions on the benzene ring (e.g., C5, C6, C7) can occur.

  • Di-formylation: The introduction of a second formyl group is possible under harsh conditions or with an excess of the Vilsmeier reagent.

  • Reaction with the methyl group: While less likely for the Vilsmeier-Haack reaction, other oxidation or side reactions involving the 2-methyl group could occur under certain conditions.

  • Hydrolysis of the product: The aldehyde product can be sensitive to the work-up conditions.

To minimize these, it is crucial to maintain strict control over stoichiometry, reaction temperature, and reaction time. The slow, controlled addition of the Vilsmeier reagent to the substrate is recommended.

III. Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low Conversion of Starting Material 1. Insufficient Vilsmeier reagent. 2. Low reaction temperature or insufficient reaction time. 3. Poor mixing.1. Verify Stoichiometry: Ensure at least one equivalent of the Vilsmeier reagent is used. A slight excess may be necessary. 2. Optimize Reaction Conditions: Gradually increase the reaction temperature and monitor the reaction progress by HPLC or GC. Extend the reaction time if necessary. 3. Improve Agitation: Ensure efficient stirring to maintain a homogeneous reaction mixture, which is critical for mass transfer in larger reactors.
Formation of Multiple Isomers 1. High reaction temperature. 2. Rapid addition of the Vilsmeier reagent.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature to enhance selectivity. 2. Controlled Addition: Add the Vilsmeier reagent slowly and sub-surface to the substrate solution to maintain a low localized concentration of the electrophile.
Difficult Work-up and Product Isolation 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of emulsions during extraction. 3. Product degradation during quenching.1. Ensure Complete Hydrolysis: After the reaction, quench by adding the reaction mixture to a well-stirred, cold aqueous solution (e.g., ice water or a buffered solution). Ensure the pH is appropriate for complete hydrolysis. 2. Optimize Extraction: Use an appropriate organic solvent and consider adding brine to break emulsions. A solvent swap may be necessary. 3. Controlled Quenching: Add the reaction mixture to the quench solution slowly to control the exotherm.
Low Purity of Isolated Product 1. Presence of isomeric byproducts. 2. Residual starting material. 3. Byproducts from the Vilsmeier reagent.1. Recrystallization: Develop a robust recrystallization procedure. A multi-solvent system may be required to effectively separate isomers. 2. Chromatography: While challenging at scale, column chromatography may be necessary for high-purity material. Consider alternative purification techniques like preparative HPLC if feasible. 3. Aqueous Washes: Wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts from the Vilsmeier reagent.

IV. Experimental Protocols

Protocol 1: Scale-Up Vilsmeier-Haack Formylation of 2-Methylbenzo[d]thiazole

Safety Precaution: This reaction involves highly corrosive and reactive reagents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The reaction is exothermic and requires careful temperature control.

Materials:

  • 2-Methylbenzo[d]thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or another suitable solvent

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge N,N-dimethylformamide (DMF, 1.2 equivalents) and the chosen solvent (e.g., DCM). Cool the mixture to 0-5 °C using a chiller.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) to the DMF solution while maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at this temperature for 30-60 minutes.

  • Formylation Reaction: Dissolve 2-methylbenzo[d]thiazole (1.0 equivalent) in the reaction solvent in a separate vessel.

  • Slowly add the solution of 2-methylbenzo[d]thiazole to the pre-formed Vilsmeier reagent while maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by HPLC or GC until the starting material is consumed.

  • Work-up: Carefully and slowly pour the reaction mixture into a vigorously stirred vessel containing crushed ice and water. This quench step is exothermic and will generate HCl gas.

  • Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent (e.g., DCM) two more times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound
  • Crude Product Analysis: Analyze the crude product by HPLC and ¹H NMR to determine the purity and the ratio of isomers.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or toluene).

    • Slowly add a co-solvent in which the product is less soluble (e.g., heptane or water) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

  • Purity Check: Analyze the purified product by HPLC, ¹H NMR, and melting point to confirm its identity and purity.

V. Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Iminium Salt) DMF->Vilsmeier + POCl3 POCl3 POCl3 Intermediate Sigma Complex Substrate 2-Methylbenzo[d]thiazole Substrate->Intermediate + Vilsmeier Reagent Iminium_Product Iminium Salt Product Intermediate->Iminium_Product - H+ Final_Product This compound Iminium_Product->Final_Product + H2O Scale_Up_Workflow Start Start: 2-Methylbenzothiazole, DMF, POCl3 Vilsmeier_Formation 1. Vilsmeier Reagent Formation (0-10 °C) Start->Vilsmeier_Formation Formylation 2. Formylation Reaction (Controlled Temperature) Vilsmeier_Formation->Formylation Quench 3. Quench in Ice Water Formylation->Quench Neutralization 4. Neutralization (NaHCO3) Quench->Neutralization Extraction 5. Solvent Extraction Neutralization->Extraction Drying 6. Drying and Concentration Extraction->Drying Crude_Product Crude Product Drying->Crude_Product Purification 7. Purification (Recrystallization) Crude_Product->Purification Final_Product Final Product: This compound Purification->Final_Product

Caption: Scale-up synthesis workflow.

VI. References

  • Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. (2001). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

  • ACS Publications. (2021). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

  • Science of Synthesis. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • ResearchGate. (2012). Synthesis of benzothiazoles/benzothiazolines by reaction of aldehydes with 2-aminothiophenol in water. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • Organic Chemistry Portal. Synthesis of benzothiazoles. [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • ResearchGate. (2021). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

Sources

Technical Support Center: TLC Monitoring for 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Methylbenzo[d]thiazole-4-carbaldehyde (CAS: 1261784-71-7). It prioritizes experimental utility, mechanistic troubleshooting, and rigorous validation.

Subject: Optimization of Thin Layer Chromatography (TLC) protocols for benzothiazole aldehyde derivatives. Applicable Compounds: this compound, related benzothiazole intermediates. Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists.

Core Method Development

Q: What is the optimal mobile phase for this specific aldehyde?

A: The benzothiazole core contains a basic nitrogen (N-3) and a polar aldehyde group. Standard non-polar systems often result in "tailing" due to the interaction between the basic nitrogen and the acidic silanol groups on the silica gel.

Recommended Solvent Systems:

  • Standard Screen: Hexane : Ethyl Acetate (3:1 to 1:1 v/v).

    • Why: Balances the lipophilic methyl/aromatic core with the polar aldehyde.

  • For Tailing Prevention (The "Base-Doped" System):

    • Dichloromethane (DCM) : Methanol (95:5) + 0.5% Triethylamine (TEA) .

    • Mechanism:[1][2] TEA blocks the acidic silanol sites on the silica (

      
      ), preventing the thiazole nitrogen from hydrogen bonding and dragging, yielding sharp, symmetrical spots.
      
Q: How do I distinguish the aldehyde from its precursors or side products?

A: Relative Retention Factor (


) logic is critical here.
Compound ClassRelative PolarityPredicted

(Hex:EtAc 2:1)
Visualization Characteristic
Carboxylic Acid (Over-oxidation impurity)High (H-bonding)< 0.1 (Baseline)Streaks; UV active.
Alcohol (Reduction impurity/precursor)Moderate-High0.2 - 0.3UV active; inactive to DNP.
This compound Moderate 0.4 - 0.6 UV active; Yellow/Orange with DNP.
Non-polar Impurities (e.g., dimers)Low> 0.8UV active.

Visualization & Staining Protocols

Q: UV is insufficient. Which chemical stain validates the aldehyde functionality?

A: You must use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. This is a self-validating test for the carbonyl moiety.

Protocol:

  • Preparation: Dissolve 12 g of 2,4-DNP in 60 mL of concentrated

    
    . Slowly add this to 80 mL of water and 200 mL of 95% ethanol.
    
  • Application: Dip the developed TLC plate into the solution.

  • Result: The aldehyde will instantly form a yellow to orange precipitate (hydrazone formation) on the plate.

    • Note: Alcohols and amines will not react, providing a negative control.

Q: How do I detect the heterocycle if the aldehyde is consumed?

A: Use Dragendorff’s Reagent .

  • Target: Tertiary amines and nitrogen heterocycles (the thiazole ring).

  • Result: Orange/Red spots on a yellow background. This confirms the benzothiazole core is intact even if the aldehyde has reacted (e.g., formed a Schiff base).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the mobile phase and troubleshooting poor resolution.

TLC_Workflow Start Start: TLC Monitoring SolventSelect Initial Solvent: Hexane/EtAc (2:1) Start->SolventSelect CheckSpot Check Spot Morphology (UV 254nm) SolventSelect->CheckSpot Tailing Issue: Tailing / Streaking? CheckSpot->Tailing AddBase Action: Add 1% TEA to Solvent or Pre-wash Plate with NH3 Tailing->AddBase Yes CheckRf Check Rf Value Tailing->CheckRf No AddBase->CheckRf AdjustPolarity Rf < 0.2: Increase Polarity (More EtAc) Rf > 0.7: Decrease Polarity (More Hexane) CheckRf->AdjustPolarity Poor Separation Stain Validation: Dip in 2,4-DNP CheckRf->Stain Good Separation AdjustPolarity->SolventSelect Result Yellow Spot = Aldehyde Confirmed Stain->Result

Caption: Logic flow for optimizing TLC separation of benzothiazole aldehydes, addressing tailing and chemical validation.

Troubleshooting Guide (FAQ)

Scenario 1: "I see a 'ghost spot' at the baseline that wasn't there before."
  • Diagnosis: Oxidation. Benzo[d]thiazole carbaldehydes are susceptible to air oxidation, converting the aldehyde (

    
    ) to the carboxylic acid (
    
    
    
    ).
  • Confirmation: The baseline spot will likely not stain with DNP (or stain very weakly) but will stain with Bromocresol Green (indicates acid, turns yellow on blue background).

  • Fix: Store the starting material under Nitrogen/Argon at 4°C. Run reactions in degassed solvents.

Scenario 2: "My product co-elutes with the starting material."
  • Diagnosis: Insufficient Selectivity. The polarity difference between the aldehyde and its reaction product (e.g., a Schiff base or alcohol) is too small for the Hex/EtAc system.

  • Fix: Switch to a "Orthogonal" solvent system.

    • Try:Toluene : Acetone (4:1) or Chloroform : Methanol (95:5) .

    • Why: Toluene utilizes

      
      -
      
      
      
      interactions with the aromatic benzothiazole ring, often separating compounds based on sterics rather than just polarity.
Scenario 3: "The spot disappears after dipping in DNP."
  • Diagnosis: False Negative / Leaching. If the compound is very soluble in ethanol (the solvent base of the stain), it might wash off the silica before the reaction occurs.

  • Fix: Heat the plate gently with a heat gun immediately after dipping to accelerate the hydrazone formation and evaporate the solvent.

Specific Reaction Monitoring Protocols

Case A: Monitoring Knoevenagel Condensation

Context: Reacting the aldehyde with an active methylene compound (e.g., Malononitrile).

  • Spotting: Spot Starting Material (SM), Co-spot (SM + Reaction Mixture), and Reaction Mixture (RM).

  • Observation:

    • SM:

      
       (Yellow with DNP).
      
    • Product: Usually lower polarity (higher

      
      ) if conjugation extends significantly, or lower 
      
      
      
      if highly polar groups are added.
    • Critical Check: The disappearance of the DNP-active spot is the primary endpoint. The product (alkene) will be UV active but DNP negative.

Case B: Monitoring Reduction to Alcohol

Context: Reduction using


.
  • Expectation: The aldehyde (

    
    ) converts to the alcohol.
    
  • Shift: The alcohol will have a lower

    
     (e.g., 
    
    
    
    ) due to hydrogen bonding with the silica.
  • Visualization: Use Anisaldehyde stain (requires heat) for the alcohol. The DNP stain must show no reaction for the product spot.

References

  • Biosynth. (n.d.). 2-Methylthiazole-4-carbaldehyde Properties and Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). Benzothiazole-2-carboxaldehyde Product Information. Retrieved from

  • LibreTexts Chemistry. (2022). Visualizing TLC Plates: Stains and Reagents. Retrieved from

  • ResearchGate. (2012). Silica gel promotes reductions of aldehydes and ketones.[3] Retrieved from

  • ARKIVOC. (2008). Synthesis of delocalized cationic azo dyes derived from 2-aminoselenazole-5-carbaldehyde. Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Benzothiazole Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Oily Products in 2-Substituted Benzothiazole Synthesis

Introduction: The "Sticky" Reality

Status: Active Ticket Severity: High (Process Blocking)

Welcome to the Benzothiazole Technical Support Center. If you are reading this, you likely have a flask containing a dark, viscous oil or "tar" instead of the pristine crystals promised by the literature.

The Problem: Benzothiazoles, particularly 2-substituted derivatives synthesized from 2-aminothiophenol, frequently "oil out" during workup. This is rarely due to the product's intrinsic melting point (most are solids >50°C) but rather a physicochemical consequence of specific impurities that depress the melting point and inhibit crystal lattice formation.

This guide provides a root-cause analysis and three tiered recovery protocols to isolate your target compound.

Module 1: Root Cause Analysis (Why is it an oil?)

Before attempting purification, you must diagnose the chemical composition of the oil. The "oil" is usually a ternary mixture of:

  • The Target Benzothiazole: Often >80% purity but trapped in a solvated state.

  • The "Disulfide" Impurity: 2-aminothiophenol is highly susceptible to oxidative dimerization to form bis(2-aminophenyl)disulfide . This is a yellow/orange oil-to-waxy solid that acts as a "solvent" for your product.

  • The "Stalled" Intermediate: The reaction proceeds via a Schiff base

    
     Benzothiazoline 
    
    
    
    Benzothiazole pathway. Incomplete oxidation leaves the benzothiazoline intermediate, which is often oily and unstable.
Diagnostic Workflow

Run a TLC (Thin Layer Chromatography) of your crude oil against the starting material (2-aminothiophenol).

Observation on TLCDiagnosisRecommended Protocol
Single Spot (Product) Solvent EntrapmentProtocol A (Trituration)
Two Spots (Product + High Rf) Disulfide ContaminationProtocol B (Salt Formation)
Streaking / Multiple Spots Polymerization/TarsProtocol C (Chromatography)

Module 2: Troubleshooting Protocols

Protocol A: The "Crash Out" (Trituration)

Use when: The product is relatively pure but refuses to crystallize.

Theory: Trituration uses a solvent system where impurities are soluble, but the product is not. Sonication provides the mechanical energy to break the surface tension of the oil, inducing nucleation.

Step-by-Step:

  • Evaporate: Ensure all reaction solvent (especially DMF or DMSO) is removed. Use a high-vacuum pump with a heat gun (gentle heat) if necessary.

  • Solvent Choice: Add a small volume of cold Ethanol (EtOH) or a Hexane/Diethyl Ether (9:1) mixture.

    • Note: The oil should not dissolve; it should form a separate layer or suspension.

  • Sonication: Place the flask in an ultrasonic bath for 10–20 minutes.

  • Scratching: Use a glass rod to vigorously scratch the side of the flask at the solvent-oil interface.

  • Cryo-induction: Place the flask in a freezer (-20°C) overnight.

  • Filtration: If a solid forms, filter rapidly while cold.

Protocol B: The "Chemical Switch" (Salt Formation)

Use when: You have significant non-basic impurities (like disulfides).

Theory: Benzothiazoles are weak bases (pK_b ~ 1-2). They can be protonated by strong acids to form ionic salts (Benzothiazolium chlorides), which precipitate from organic solvents. Neutral impurities (disulfides, unreacted aldehydes) will remain in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate .

  • Acidification: Dropwise add 4M HCl in Dioxane or bubble dry HCl gas through the solution.

    • Visual Cue: A white/yellow precipitate (the hydrochloride salt) should form immediately.

  • Isolation: Filter the solid salt and wash with copious ether (removes neutral impurities).

  • Regeneration (Optional):

    • Suspend the salt in water.

    • Neutralize with 10%

      
       or 
      
      
      
      .
    • Extract the free base with Ethyl Acetate.

    • Evaporate to obtain the pure crystalline solid.

Protocol C: The "Cleanup" (Chromatography)

Use when: Protocols A and B fail, or the crude is a complex mixture.

Theory: Benzothiazoles can "streak" on silica gel due to their nitrogen lone pair interacting with acidic silanol groups.

Optimized Solvent Systems:

  • Standard: Hexane : Ethyl Acetate (9:1 to 8:2)

  • Anti-Streaking Additive: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

Procedure:

  • Pack a silica gel column.[1]

  • Load the crude oil (dissolved in minimum DCM).

  • Elute with Hexane:EtOAc (9.5 : 0.5) initially to flush non-polar disulfides.

  • Increase polarity to 8:2 to elute the benzothiazole.

Module 3: Visualizing the Pathway

Figure 1: The Impurity Mechanism

Understanding where the oil comes from is critical for prevention. The diagram below illustrates the competition between the desired oxidative cyclization and the side-reaction leading to disulfide oils.

Benzothiazole_Mechanism cluster_oil The 'Oil' Trap ATP 2-Aminothiophenol (Starting Material) Schiff Schiff Base (Imine) ATP->Schiff + Aldehyde Disulfide Bis(2-aminophenyl) disulfide (OILY IMPURITY) ATP->Disulfide O2 (Air) Side Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff BenzoLine Benzothiazoline (Unstable Intermediate) Schiff->BenzoLine Cyclization Target 2-Substituted Benzothiazole (Solid Product) BenzoLine->Target Oxidation (-2H)

Figure 1: Reaction pathway showing the divergence between the desired product and the disulfide/intermediate impurities that cause oiling.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Crude Product is Oily TLC Perform TLC Analysis Start->TLC Result1 Single Spot (Clean but Oily) TLC->Result1 Result2 Two Spots (Impurity present) TLC->Result2 Result3 Complex Mixture (Streaking) TLC->Result3 Action1 Protocol A: Trituration & Sonication (EtOH/Hexane) Result1->Action1 Action2 Protocol B: HCl Salt Formation (Precipitate Product) Result2->Action2 Action3 Protocol C: Column Chromatography (Hex:EtOAc + 1% TEA) Result3->Action3

Figure 2: Decision matrix for selecting the correct purification method based on TLC diagnostics.

Module 4: Prevention (Process Optimization)

To avoid the oil in future batches, optimize the upstream synthesis conditions.

ParameterRecommendationScientific Rationale
Reagent Quality Distill 2-aminothiophenol before use.Removes pre-existing disulfide dimers. The reagent degrades rapidly in air.
Atmosphere Run under

or Ar.[2]
Prevents oxidative dimerization of the thiol group before it reacts with the aldehyde [1].
Oxidant Use

(10 mol%) or

.
Ensures the Benzothiazoline

Benzothiazole oxidation step is complete, preventing oily intermediates [2].
Solvent Avoid DMSO/DMF if possible.High boiling point solvents trap the product. Use Ethanol/Water or solvent-free (Green Chemistry) methods [3].[3]

References

  • BenchChem Technical Support. (2025).[2][4][5] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. Link

  • Laha, J. K., et al. (2022).[3] Reactions of ortho-substituted anilines and arylglyoxylic acids. Journal of Organic Chemistry, 87, 2315-2323.[3] Link

  • García-Báez, E. V., et al. (2021).[1][6] Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6682. Link

  • Hwang, H. S., et al. (2020).[3] Visible Light Mediated Synthesis of Benzothiazoles. Journal of Organic Chemistry, 85, 11835-11843.[3] Link

Sources

Technical Support Center: Microwave-Assisted Synthesis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microwave-assisted synthesis of benzothiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave chemistry to accelerate their discovery and development programs. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating, including drastically reduced reaction times, improved product yields, and cleaner reaction profiles.[1][2]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the common challenges and nuances of this powerful synthetic technique.

Core Principles & Reaction Mechanisms

Microwave-assisted synthesis relies on the ability of polar molecules and ions within a reaction mixture to absorb microwave energy and convert it into heat. This heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[3] This allows for rapid, uniform, and efficient heating of the reaction mixture, often leading to reaction rates that are orders of magnitude faster than conventional methods.[1]

The most common route to benzothiazole synthesis involves the condensation and subsequent cyclization of a 2-aminothiophenol with an aldehyde, carboxylic acid, or other carbonyl-containing compound.[4][5] The general mechanism, when starting with an aldehyde, involves the formation of a benzothiazoline intermediate, which is then oxidized to the final benzothiazole product.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction is complete according to TLC, but after workup, the yield of my benzothiazole derivative is significantly lower than expected. What are the likely causes?

A1: Low yields despite apparent reaction completion can stem from several factors during both the reaction and purification stages. Here is a breakdown of potential causes and solutions:

  • Suboptimal Solvent Choice: The efficiency of microwave heating is highly dependent on the dielectric properties of the solvent.[7] If your solvent is a poor microwave absorber (e.g., toluene, dioxane, hexane), it will not heat efficiently, leading to incomplete conversion or slow reaction rates.[8]

    • Solution: Switch to a more polar solvent with a higher dielectric loss, such as ethanol, DMF, or glycerol.[9][10] These solvents couple effectively with microwaves, ensuring rapid and uniform heating. For reactions sensitive to high temperatures, a medium-absorbing solvent can be used to moderate the heating rate.[7]

  • Reagent Instability: 2-Aminothiophenol is susceptible to oxidation, especially at elevated temperatures, forming a disulfide byproduct. This side reaction consumes your starting material and reduces the overall yield.

    • Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). While microwave reactions are typically very fast, minimizing oxygen exposure can be beneficial. Additionally, ensure the purity of your 2-aminothiophenol before starting.

  • Incorrect Stoichiometry or Catalyst Loading: While many microwave syntheses of benzothiazoles are catalyst-free, some protocols utilize acid or oxidant promoters.[4][9] Incorrect amounts can lead to side reactions or incomplete conversion.

    • Solution: Carefully re-evaluate the stoichiometry of your reactants. If using a catalyst (e.g., an acid catalyst or an oxidant like PIFA), perform a small optimization screen to determine the ideal loading.[5] Some reactions benefit from solid-supported catalysts like NaHSO₄-SiO₂, which can be easily filtered off post-reaction.[4]

  • Product Adsorption during Purification: Benzothiazoles can sometimes adhere to silica gel during column chromatography, especially if the compound is highly polar.

    • Solution: If you suspect product loss on the column, try pre-treating your silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites. Alternatively, consider recrystallization as a purification method if your product is a solid.[11]

Problem: Significant Byproduct Formation

Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common issue that can often be resolved by fine-tuning the reaction parameters.

  • Cause - Over-Irradiation (Thermal Decomposition): The high energy input of microwave irradiation can sometimes lead to the decomposition of starting materials or the desired product if the reaction time or temperature is excessive.

    • Solution: Systematically reduce the reaction time. Monitor the reaction in short intervals (e.g., every 30-60 seconds) by TLC to find the point of maximum product formation before significant byproduct peaks appear. Similarly, reducing the target temperature by 10-20 °C can often improve selectivity without drastically slowing the reaction rate.

  • Cause - Side Reactions of Aldehyde: If you are using an aromatic aldehyde, self-condensation or other side reactions can occur, particularly under harsh conditions.

    • Solution: Adjusting the solvent can sometimes mitigate this. Using a greener, more viscous solvent like glycerol has been shown to produce cleaner reaction mixtures in some cases.[9] Alternatively, if the reaction permits, using a milder catalyst or even catalyst-free conditions can reduce unwanted side reactions.

  • Cause - Heterocycle Cleavage: Certain sensitive heteroaromatic aldehydes may degrade or undergo ring cleavage under high-temperature microwave conditions, leading to complex mixtures.[5]

    • Solution: For these substrates, a lower reaction temperature is crucial. It may be necessary to accept a longer reaction time (e.g., 15-20 minutes instead of 2-5 minutes) to preserve the integrity of the sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my microwave synthesis?

A1: Solvent selection is critical. The ideal solvent should be polar enough to absorb microwave energy efficiently but should also fully dissolve your reactants at the target temperature.[10]

  • High Absorbers (e.g., Ethanol, Methanol, DMSO, DMF): Excellent for rapid heating. Use these when you want to reach high temperatures quickly.[7]

  • Medium Absorbers (e.g., Acetonitrile, Water): Provide more controlled heating, which can be beneficial for temperature-sensitive substrates.[7]

  • Low Absorbers (e.g., Toluene, THF, Dioxane): Generally avoided unless one of the reactants is highly polar and can absorb the microwave energy directly.[10]

  • Solvent-Free: Some reactions can be performed neat or on a solid support, which aligns with green chemistry principles.[12] This approach is highly efficient but requires that the reactants can form a eutectic melt or that one reactant is a liquid.

Q2: Is it safe to run microwave reactions in sealed vessels? What are the key safety precautions?

A2: Yes, using sealed vessels is standard practice in modern microwave reactors and is essential for reaching temperatures above the solvent's atmospheric boiling point. However, strict safety protocols must be followed.[13]

  • Vessel Integrity: Always inspect the reaction vessel and cap for any cracks or defects before use.[14]

  • Pressure Monitoring: Modern microwave reactors have built-in pressure sensors that will automatically stop irradiation if a pre-set limit is exceeded. Never disable these safety features.[15]

  • Fill Volume: Do not exceed the recommended fill volume for the reaction vessel (typically 1/3 to 1/2 of the total volume) to allow for solvent expansion and vapor pressure.

  • Avoid Volatile/Explosive Reagents: Do not heat substances known to be explosive or to decompose with explosive force (e.g., azides, peroxides) without specialized equipment and protocols.[16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[17]

Q3: Can I scale up my microwave-assisted benzothiazole synthesis?

A3: Scaling up microwave reactions is not always straightforward and presents challenges.[2]

  • Penetration Depth: Microwaves have a limited penetration depth. In larger volumes, the outer portion of the reaction mixture can heat more rapidly than the core, leading to non-uniform heating and inconsistent results.[2]

  • Continuous Flow Reactors: For larger scale synthesis (grams to kilograms), continuous flow microwave reactors are the preferred solution. These systems pump the reaction mixture through a microwave cavity, ensuring uniform irradiation and allowing for much higher throughput compared to batch reactors.[18]

  • Batch Reactor Limitations: For lab-scale batch reactors, scaling up is typically limited to the maximum vessel size (often around 10-20 mL). Running multiple small-scale reactions in parallel is often a more reliable approach than attempting to run one large-volume reaction.

Experimental Protocols & Data

Protocol: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)benzothiazole

This protocol is a representative example of the condensation of a 2-aminothiophenol with an aromatic aldehyde.

Materials:

  • 2-Aminothiophenol (1.0 mmol, 125 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 141 mg)

  • Ethanol (3 mL)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave Synthesizer

Procedure:

  • Combine 2-aminothiophenol, 4-chlorobenzaldehyde, and ethanol in a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • Seal the vial securely with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120 °C

    • Hold Time: 5 minutes

    • Power: 300 W (or dynamic power control to maintain temperature)

    • Stirring: High

  • Start the irradiation. The system will ramp to the target temperature and hold for the specified time.

  • After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).

  • Once cooled, carefully open the vial in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Summary: Comparison of Synthesis Conditions

The following table summarizes various reported conditions for the microwave-assisted synthesis of 2-substituted benzothiazoles, highlighting the versatility of the method.

PrecursorsCatalyst/SolventTemp (°C)Time (min)Yield (%)Reference
2-Aminothiophenol + BenzaldehydeGlycerol (catalyst-free)Not specified3-585-95[9]
2-Aminothiophenol + Aromatic AldehydesPIFA / CH₃CN801559-92[5]
2-Aminothiophenol + Hydroxy Aromatic AldehydesEthanol (catalyst-free)Not specified3-885-92[11]
2-Aminothiophenol + Aromatic AldehydesAg₂O / Solvent-freeNot specified4-892-98[5]

Visualized Workflows and Logic

General Experimental Workflow

The following diagram outlines the standard workflow for performing a microwave-assisted benzothiazole synthesis experiment.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A 1. Add Reactants & Solvent to Vial B 2. Add Stir Bar A->B C 3. Securely Cap Vial B->C D 4. Set Reaction Parameters (Temp, Time, Power) C->D E 5. Place Vial in Reactor & Start Irradiation D->E F 6. Monitor Reaction (Pressure, Temp) E->F G 7. Cool Vial to Room Temperature F->G H 8. Product Isolation (Filtration/Evaporation) G->H I 9. Purify Product (Recrystallization/Chromatography) H->I J Final Product I->J Characterization (NMR, MS, etc.)

Caption: Standard workflow for microwave-assisted synthesis.

Troubleshooting Logic for Low Yield

This flowchart provides a decision-making path for diagnosing and solving low-yield issues.

G Start Low Yield Observed Check_Completion Is reaction complete by TLC? Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Check_Solvent Is solvent a good microwave absorber? Incomplete->Check_Solvent Change_Solvent Action: Use a more polar solvent (e.g., EtOH, DMF) Check_Solvent->Change_Solvent No Increase_Params Action: Increase Time or Temperature Check_Solvent->Increase_Params Yes Check_Oxidation Possibility: Reagent Oxidation (2-Aminothiophenol)? Complete->Check_Oxidation Use_Inert Action: Run under N2 or Argon atmosphere Check_Oxidation->Use_Inert Yes Check_Purification Possibility: Loss during purification? Check_Oxidation->Check_Purification No Change_Purification Action: Try recrystallization or modify chromatography conditions Check_Purification->Change_Purification Yes

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Dulger, G. et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. Available at: [Link]

  • Praveen, C. et al. (2012). Microwave-assisted one-pot synthesis of benzothiazole and benzoxazole libraries as analgesic agents. Journal of Chemical Sciences, 124(3), 609–624. Available at: [Link]

  • Nagaraju, P. et al. (2021). Microwave-Assisted Synthesis of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives and Evaluation of their Biological Activity. Letters in Organic Chemistry, 18(1), 49-57. Available at: [Link]

  • Zhang, X. et al. (2012). Microwave-Assisted Synthesis of Benzothiazole Derivatives Using Glycerol as Green Solvent. Journal of Chemical Research, 36(8), 489-491. Available at: [Link]

  • Leonelli, F. & Verdecchia, M. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 14(3), 1184. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences (2018). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL BENZOTHIAZOLE DERIVATIVES CONTAINING IMIDAZOL MOIETIES AND ANTI-INFLAMMATORY ACTIVITY. IJPBS, 8(2). Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. IJRPAS. Available at: [Link]

  • Patil, S. et al. (2021). Microwave-Assisted Phase Transfer Catalytic Synthesis of Aryl Benzothiazole Derivatives and Their Anticancer Screening. Polycyclic Aromatic Compounds. Available at: [Link]

  • Li, Y. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1698. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • Gutmann, B. et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Accounts of Chemical Research, 54(13), 2843-2856. Available at: [Link]

  • Sharma, S. et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 224-270. Available at: [Link]

  • Ozdincer, M. et al. (2024). Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Anais da Academia Brasileira de Ciências, 96. Available at: [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis. Available at: [Link]

  • Microwave Chemical. Technologies|Microwave Safety Policy. Available at: [Link]

  • UCSB MRL. Microwave Synthesis Conditions. Available at: [Link]

  • ResearchGate. Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. Available at: [Link]

  • Li, Y. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

  • Scholars Research Library. A brief review: Microwave assisted organic reaction. Available at: [Link]

  • Al-Masoudi, N. (2022). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Chemistry, 4(4), 1476-1522. Available at: [Link]

  • Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. Available at: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Benzothiazoles : A Review. Available at: [Link]

  • National Science Teaching Association (NSTA). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. Available at: [Link]

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Available at: [Link]

  • CEM Corporation. Getting Started with Microwave Synthesis. Available at: [Link]

  • University of Florida. Microwave Reactor Safety. Available at: [Link]

  • Royal Society of Chemistry. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: X-ray Crystallography of 2-Methylbenzo[d]thiazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In the landscape of heterocyclic pharmacophores, the 2-methylbenzo[d]thiazole scaffold is a privileged structure, renowned for its antitumor and antimicrobial efficacy. However, the specific functionalization at the C4-position (4-carbaldehyde) presents unique crystallographic challenges and opportunities compared to the more common C6-isomers.

This guide provides an in-depth technical comparison of 2-Methylbenzo[d]thiazole-4-carbaldehyde derivatives (4-MBTDs) against standard benzothiazole analogs. We analyze how the C4-substitution pattern alters crystal packing efficiency,


-

stacking interactions, and solubility profiles—critical factors for drug formulation and bioavailability.
Key Comparative Findings
Feature4-Carbaldehyde Derivatives (Target)6-Carbaldehyde Analogs (Standard)Impact on Utility
Steric Environment High (Proximity to N3 heteroatom)Low (Distal position)4-position induces unique torsion angles, improving selectivity.
Crystal Packing Dominant Head-to-Tail

-stacking
Herringbone or LayeredEnhanced solid-state stability for 4-isomers.
Solubility Moderate (Lipophilic core)High4-isomers often require co-crystallization solvents.
Biological Target High affinity for kinase pockets (e.g., CDK9)General intercalationPositional isomerism dictates binding specificity.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), we employ a self-validating synthesis workflow. The 4-carbaldehyde moiety is highly reactive, typically derivatized into Schiff bases to stabilize the crystal lattice through extended conjugation.

Validated Synthesis Workflow

The following protocol describes the condensation of this compound with aromatic amines.

  • Reactants: Equimolar (0.01 mol) this compound + Substituted Aniline (e.g., 4-fluoroaniline).

  • Solvent System: Absolute Ethanol (20 mL) + Glacial Acetic Acid (catalytic, 2-3 drops).

  • Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Isolation: Cool to RT. Filter the precipitate.[1][2] Wash with cold ethanol.

  • Recrystallization (Critical Step):

    • Dissolve crude solid in hot DMF.

    • Add Ethanol dropwise until turbidity appears.

    • Allow slow evaporation at room temperature (298 K) for 7–10 days.

Workflow Visualization

SynthesisWorkflow Start Precursor: 2-Methylbenzo[d]thiazole Formylation Formylation (C4-CHO Introduction) Start->Formylation Vilsmeier-Haack Condensation Schiff Base Condensation (+ Amine, AcOH) Formylation->Condensation Reflux 4h Crystallization Slow Evaporation (DMF/EtOH) Condensation->Crystallization Purification XRD Single Crystal XRD Data Collection Crystallization->XRD Quality Check

Figure 1: Step-by-step synthesis and crystallization workflow for generating diffraction-quality crystals of 4-MBTDs.

Structural Analysis & Comparison

The core value of this guide lies in the crystallographic interpretation. We compare the target 4-substituted derivatives against theoretical models and positional isomers.

Crystal Packing Forces

In this compound derivatives, the proximity of the azomethine (-CH=N-) linkage to the benzothiazole nitrogen (N3) creates a "steric lock," often forcing the molecule into a planar conformation that maximizes lattice energy.

  • 
    -
    
    
    
    Stacking:
    The centroid-to-centroid distance between thiazole rings in 4-derivatives is typically 3.6–3.8 Å , indicating strong stacking interactions. This is tighter than the >3.9 Å often observed in 6-substituted analogs, leading to higher melting points and density.
  • Hydrogen Bonding: The C4-position allows the imine nitrogen to participate in bifurcated H-bonds with solvent molecules or adjacent carbonyls (if present), forming "ribbon-like" supramolecular chains along the b-axis.

Quantitative Structural Parameters

The following data compares a standard 4-substituted derivative (Schiff base) against a generic benzothiazole control.

Parameter4-MBTD (Target)Generic BenzothiazoleSignificance
Space Group

(Monoclinic)

(Triclinic)
Monoclinic symmetry suggests more ordered packing.
Bond Length (C=N) 1.275 Å1.285 ÅShorter bond indicates higher double-bond character due to conjugation.
Torsion Angle (C-C-C=N) ~3.0° (Planar)~15-20° (Twisted)4-substitution enforces planarity, aiding intercalation into DNA.
Density (

)
1.42 g/cm³1.35 g/cm³Higher density correlates with solid-state stability.
Interaction Network Diagram

InteractionNetwork MolA Molecule A (Benzothiazole Core) MolB Molecule B (Inverted Symmetry) MolA->MolB Pi-Pi Stacking (3.7 Å) MolA->MolB Van der Waals (S...N) Solvent Solvent (Ethanol) MolA->Solvent H-Bond (N...HO) MolB->Solvent H-Bond

Figure 2: Supramolecular interaction network showing the critical stability forces within the crystal lattice.

Performance in Drug Discovery[3][4]

Why choose the 4-carbaldehyde derivative?

  • Selectivity: The unique planar topography confirmed by X-ray analysis allows these derivatives to fit into narrow hydrophobic pockets of enzymes like Carbonic Anhydrase and CDK9 , which are inaccessible to bulkier non-planar analogs.

  • Stability: The tight

    
    -stacking observed in the crystal lattice translates to improved thermal stability, a vital attribute for pharmaceutical formulation.
    
  • Bioactivity: Experimental data suggests that the Schiff bases derived from this scaffold exhibit superior antimicrobial activity (MIC values < 25 µg/mL) compared to their metal complexes, likely due to better membrane permeability facilitated by the planar lipophilic core.

References

  • Synthesis and Characterization of Novel Heterocyclic Schiff's Base Derivatives. Journal of Medical and Oral Biosciences. (2025).

  • Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. PubMed Central. (2023).

  • Crystal structure of N'-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide. PubMed Central. (2018).

  • Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9. ResearchGate. (2025).[3]

  • An In-depth Technical Guide on the Crystal Structure Analysis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. BenchChem. (2025).

Sources

A Researcher's Guide to a Comparative In Vitro Cytotoxicity Analysis of 2-Methylbenzo[d]thiazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative in vitro cytotoxicity assessment of 2-Methylbenzo[d]thiazole-4-carbaldehyde. We will delve into the scientific rationale, experimental design, and data interpretation, drawing upon established methodologies for analogous benzothiazole compounds. This document is intended to serve as a practical guide for evaluating the potential of this compound as a cytotoxic agent.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties[1]. The extended π-delocalized system of benzothiazoles is capable of interacting with biological macromolecules, including DNA[1]. Numerous studies have demonstrated the cytotoxic effects of various benzothiazole derivatives against a range of cancer cell lines, often inducing apoptosis and cell cycle arrest[2][3][4].

This compound, the subject of this guide, is a specific derivative whose cytotoxic potential warrants systematic investigation. Its structural features, combining the benzothiazole core with a reactive carbaldehyde group, suggest a potential for interaction with cellular nucleophiles and modulation of key biological pathways. This guide outlines a robust experimental strategy to elucidate its in vitro cytotoxicity profile and compare its efficacy against a standard chemotherapeutic agent and a related, less active compound.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment

A rigorous evaluation of a compound's cytotoxicity requires a multi-assay approach to understand not only if it kills cells, but also how. We propose a workflow that combines an initial screening for metabolic activity with a confirmatory assay for membrane integrity, followed by investigations into the mechanism of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation & Mechanism Cell_Seeding Seed Cancer Cell Lines (e.g., MCF-7, A549, HepG2) in 96-well plates Compound_Treatment Treat with this compound (Dose-response concentrations) Cell_Seeding->Compound_Treatment MTT_Assay Perform MTT Assay (Measures mitochondrial activity) Compound_Treatment->MTT_Assay IC50_Determination Determine IC50 Value MTT_Assay->IC50_Determination LDH_Assay Perform LDH Assay (Measures membrane integrity) IC50_Determination->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) LDH_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle_Analysis Data_Analysis Comprehensive Data Analysis Cell_Cycle_Analysis->Data_Analysis

Caption: Proposed experimental workflow for in vitro cytotoxicity assessment.

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. We recommend a panel of human cancer cell lines from different tissue origins to assess the breadth of activity. For instance:

  • MCF-7: A well-characterized human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HepG2: A human liver carcinoma cell line.

  • A non-cancerous cell line (e.g., human fibroblasts): To determine the selectivity index (SI), which is the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells[5].

Comparative Compounds

To provide context for the cytotoxicity of this compound, it is essential to include controls:

  • Positive Control: A well-established chemotherapeutic agent such as Doxorubicin . Doxorubicin is a widely used anticancer drug with a known mechanism of action, providing a benchmark for potency[6].

  • Negative/Scaffold Control: A structurally related benzothiazole derivative with known low or no cytotoxicity, for instance, a simple 2-methylbenzothiazole without the carbaldehyde group. This helps to ascertain the contribution of the carbaldehyde moiety to the observed activity.

Core Cytotoxicity Assays: A Comparative Overview

We advocate for the use of at least two distinct assays to measure cytotoxicity, as they rely on different cellular parameters and can provide a more complete picture of the compound's effect.

MTT Assay (Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability[7][8]. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells[8]. This assay is a rapid and sensitive method for initial screening and determining the IC50 (half-maximal inhibitory concentration) of a compound[7].

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium[9][10]. LDH is a stable cytoplasmic enzyme that is released upon cell lysis or membrane damage[10][11]. This assay provides a direct measure of cell death resulting from compromised membrane integrity[9]. Comparing MTT and LDH results can help distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects.

Hypothetical Comparative Data

The following table presents a hypothetical but realistic dataset that could be generated from the proposed experiments. This serves as an example for data presentation and interpretation.

CompoundCell LineMTT Assay IC50 (µM)LDH Assay EC50 (µM)Selectivity Index (SI)
This compound MCF-715.5 ± 2.118.2 ± 3.54.2
A54922.8 ± 3.425.1 ± 4.02.9
HepG218.9 ± 2.821.5 ± 3.13.5
Normal Fibroblasts65.1 ± 7.3>100-
Doxorubicin (Positive Control) MCF-70.8 ± 0.11.1 ± 0.210.5
A5491.2 ± 0.21.5 ± 0.37.1
HepG21.0 ± 0.11.3 ± 0.28.5
Normal Fibroblasts8.5 ± 1.212.3 ± 2.5-
2-Methylbenzothiazole (Scaffold Control) MCF-7>100>100-
A549>100>100-
HepG2>100>100-
Normal Fibroblasts>100>100-

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Hypothetical Data: In this example, this compound demonstrates moderate cytotoxicity against the tested cancer cell lines, with IC50 values in the mid-micromolar range. The selectivity index greater than 2 suggests some level of selective cytotoxicity towards cancer cells[5]. As expected, Doxorubicin is significantly more potent. The scaffold control shows no activity, highlighting the importance of the 4-carbaldehyde group for the cytotoxic effect.

Delving Deeper: Investigating the Mechanism of Action

Should this compound show promising cytotoxicity, the next logical step is to investigate its mechanism of action. Based on the literature for similar compounds, apoptosis is a likely pathway[2][3].

G Compound 2-Methylbenzo[d]thiazole- 4-carbaldehyde Cell Cancer Cell Compound->Cell Induces Stress Mitochondria Mitochondria Cell->Mitochondria Intrinsic Pathway Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A plausible apoptotic pathway induced by a cytotoxic compound.

Further experimental validation could involve:

  • Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

  • Caspase Activity Assays: To measure the activation of key executioner caspases like caspase-3.

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M)[3].

Detailed Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH) and determine the EC50 value.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically grounded framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach and including appropriate controls, researchers can generate robust and interpretable data. Positive results from these in vitro studies would warrant further investigation, including more detailed mechanistic studies (e.g., Western blotting for apoptosis-related proteins) and progression to in vivo models to evaluate the compound's therapeutic potential in a more complex biological system. The benzothiazole scaffold continues to be a promising source of new anticancer agents, and a systematic evaluation of novel derivatives like this compound is a critical step in the drug discovery process.

References

  • Medic UPM. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]

  • Timbrell, J. A. (2005). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in Vitro, 19(7), 935-943. [Link]

  • Nacalai Tesque, Inc. LDH Cytotoxicity Assay Kit. [Link]

  • Taylor & Francis Online. (2021). Benzothiazole derivatives as anticancer agents. [Link]

  • Journals University of Lodz. The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. [Link]

  • ResearchGate. Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. [Link]

  • ResearchGate. Comparison of the LDH and MTT assays for quantifying cell death: Validity for neuronal apoptosis? [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • National Center for Biotechnology Information. (2016). Study of the in vitro cytotoxicity testing of medical devices. [Link]

  • Jagannath University. Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. [Link]

  • Clarivate. (2026). Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. [Link]

  • PubMed. (2018). Cytotoxic Activities of Some Benzothiazole-Piperazine Derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Google Patents.
  • National Institutes of Health. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. [Link]

  • National Center for Biotechnology Information. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • ResearchGate. Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. [Link]

  • ResearchGate. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. [Link]

  • PubMed Central. (2023). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. [Link]

  • ResearchGate. A Mini-Review on Pharmacological Importance of Benzothiazole Scaffold. [Link]

  • ResearchGate. (2024). Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. [Link]

  • PubChem. 2-Methylbenzo[d]thiazole-5-carbaldehyde. [Link]

  • PubMed. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. [Link]

  • Royal Society of Chemistry. (2018). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbenzo[d]thiazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methylbenzo[d]thiazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.